5-(3-Chlorophenyl)oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVHPUNGYNOCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370952 | |
| Record name | 5-(3-Chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89808-76-4 | |
| Record name | 5-(3-Chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways and underlying mechanisms for the preparation of 5-(3-chlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic routes, including the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and the Fischer Oxazole Synthesis. Emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate the practical application of these methods in a research and development setting.
Key Synthetic Pathways
The synthesis of this compound can be achieved through several established methods, with the Van Leusen Oxazole Synthesis being a particularly prominent and versatile approach for constructing the 5-substituted oxazole ring system.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a direct and efficient route to 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This method is widely applicable for the synthesis of 5-aryloxazoles.
Mechanism:
The reaction mechanism initiates with the deprotonation of the acidic α-carbon of TosMIC by a base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, 3-chlorobenzaldehyde). The subsequent intermediate undergoes an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. The final step involves the elimination of p-toluenesulfinic acid, driven by the formation of the stable aromatic oxazole ring.
Experimental Protocol (General Procedure):
A general protocol for the synthesis of 5-aryloxazoles via the Van Leusen reaction is as follows:
-
Materials:
-
Appropriate aromatic aldehyde (e.g., 3-chlorobenzaldehyde) (1.0 equivalent)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equivalent per formyl group)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents per formyl group)
-
Methanol (MeOH)
-
-
Procedure:
-
In a two-necked round-bottom flask, combine the aldehyde, TosMIC, and potassium carbonate in methanol.
-
Heat the reaction mixture to reflux (approximately 70 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
-
Quantitative Data for Van Leusen Synthesis of 5-Aryloxazoles:
While a specific yield for this compound is not explicitly available in the searched literature, the following table provides representative yields for the synthesis of various 5-aryloxazoles using the Van Leusen method, demonstrating its general efficiency.
| Aldehyde (ArCHO) | Product (5-Ar-oxazole) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | 5-(3-Nitrophenyl)oxazole | 83 | |
| 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)oxazole | 84 | |
| 2-Chloroquinoline-3-carbaldehyde | 5-(2-Chloroquinolin-3-yl)oxazole | 83 |
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical method for oxazole formation that involves the intramolecular cyclodehydration of α-acylamino ketones. This pathway requires the prior synthesis of the α-acylamino ketone precursor.
Mechanism:
The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The mechanism involves the protonation of the ketone carbonyl group, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.
Experimental Workflow:
Caption: Robinson-Gabriel Synthesis Workflow.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is another traditional method that utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid, typically hydrogen chloride.
Mechanism:
The mechanism is thought to proceed through the formation of an α-chloroimine from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde. A series of steps involving nucleophilic attack of the nitrogen on the aldehyde carbonyl, cyclization, and elimination of water ultimately lead to the oxazole ring.
Reaction Pathway:
Caption: Fischer Oxazole Synthesis Pathway.
Summary and Outlook
The synthesis of this compound can be approached through several established synthetic methodologies. The Van Leusen oxazole synthesis stands out as a particularly effective and direct method for the preparation of 5-aryloxazoles, with general protocols being readily available. The Robinson-Gabriel and Fischer syntheses offer alternative, classical routes, although they may require the preparation of specific precursors. For researchers and drug development professionals, the choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Further optimization of reaction conditions for the Van Leusen synthesis, specifically for 3-chlorobenzaldehyde, could lead to high-yielding and efficient access to the target compound, this compound.
An In-depth Technical Guide to 5-(3-Chlorophenyl)oxazole (CAS Number: 89808-76-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)oxazole (CAS No. 89808-76-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, established and potential synthetic routes, spectral characterization, and safety and handling protocols. Furthermore, it explores the known and extrapolated biological activities of this compound, drawing insights from structurally related analogs. The guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel oxazole derivatives.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. Oxazole derivatives have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties, underscoring their importance as privileged scaffolds in drug discovery. The introduction of a 3-chlorophenyl substituent to the oxazole core can significantly modulate the molecule's lipophilicity, electronic properties, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.
Physicochemical Properties and Characterization
This compound is a solid with a molecular formula of C₉H₆ClNO and a molecular weight of 179.61 g/mol . Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89808-76-4 | ECHEMI[1] |
| Molecular Formula | C₉H₆ClNO | ChemicalBook[2] |
| Molecular Weight | 179.61 g/mol | ChemicalBook[2] |
| Boiling Point | 274.7 °C | MOLBASE[3] |
| Melting Point | 46-48 °C | ChemicalBook[2] |
| Storage Temperature | 2-8°C | ChemicalBook[2] |
Spectral Data Analysis (Reference Data from Analogs)
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazole ring and the 3-chlorophenyl group. The oxazole protons will likely appear as singlets or doublets in the aromatic region. The protons on the chlorophenyl ring will exhibit a complex splitting pattern (multiplets) due to their coupling with each other. For the analogous compound, 5-(3-chlorophenyl)-3-phenylisoxazole, the aromatic protons appear in the range of δ 7.41-7.87 ppm, with the isoxazole proton appearing as a singlet at δ 6.84 ppm[3]. A similar pattern would be anticipated for this compound.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the oxazole ring will resonate at characteristic chemical shifts. For 5-(3-chlorophenyl)-3-phenylisoxazole, the isoxazole carbons appear at δ 98.2, 163.0, and 168.9 ppm, while the chlorophenyl carbons resonate between δ 123.8 and 135.1 ppm[3]. These values serve as a useful reference for interpreting the ¹³C NMR spectrum of the target compound.
2.1.2. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the oxazole ring and loss of fragments such as CO, HCN, and the chlorophenyl group. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.
2.1.3. Infrared (IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=N stretching (oxazole ring): ~1650-1590 cm⁻¹
-
C=C stretching (aromatic and oxazole rings): ~1600-1450 cm⁻¹
-
C-O-C stretching (oxazole ring): ~1250-1020 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Synthesis of this compound
Several classical and modern methods are available for the synthesis of the oxazole ring system. The choice of a specific route for this compound will depend on the availability of starting materials and the desired scale of the reaction.
General Synthetic Strategies for Oxazoles
The following diagram illustrates common synthetic pathways to oxazole derivatives.
Caption: Common synthetic routes to the oxazole core.
3.1.1. Robinson-Gabriel Synthesis
This method involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, the required precursor would be N-(1-(3-chlorophenyl)-2-oxoethyl)formamide.
Step-by-Step Protocol (Hypothetical):
-
Preparation of 2-amino-1-(3-chlorophenyl)ethan-1-one: Start with 3-chloroacetophenone and perform an α-amination reaction.
-
Formylation: React the resulting aminoketone with formic acid or a suitable formylating agent to yield N-(1-(3-chlorophenyl)-2-oxoethyl)formamide.
-
Cyclodehydration: Treat the 2-acylamino-ketone with a dehydrating agent such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid to induce ring closure and formation of the oxazole ring.
3.1.2. Van Leusen Oxazole Synthesis
This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. To synthesize a 5-substituted oxazole like this compound, the reaction would involve an aldehyde.
Step-by-Step Protocol (Hypothetical):
-
Reaction Setup: In a suitable solvent such as methanol or dimethoxyethane, combine 3-chlorobenzaldehyde and TosMIC in the presence of a base like potassium carbonate.
-
Reaction: Heat the mixture to reflux. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.
-
Workup and Purification: After completion of the reaction, the solvent is removed, and the crude product is purified by extraction and column chromatography.
The following workflow illustrates the general Van Leusen synthesis.
Caption: General workflow for the Van Leusen oxazole synthesis.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, studies on structurally similar compounds provide strong indications of its potential therapeutic applications.
Antimicrobial Activity
A novel series of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives has been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria[4][5]. Several of these compounds exhibited excellent to moderate antibacterial activity, with one derivative showing significant efficacy against S. typhi, E. coli, K. pneumoniae, P. aeruginosa, B. subtilis, and S. aureus[4]. These findings suggest that the 3-chlorophenyl moiety, when incorporated into a five-membered heterocyclic ring, can contribute to potent antimicrobial effects. It is plausible that this compound may also possess similar antibacterial properties.
Cytotoxicity and Anticancer Potential
Oxazole derivatives are known to exhibit cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization, leading to apoptosis, and the inhibition of other key cellular targets like STAT3 and G-quadruplexes[6]. The presence of a halogen atom on the phenyl ring of oxazole sulfonamides has been shown to be a key factor for potent anticancer activity[7]. Given these precedents, this compound warrants investigation for its potential cytotoxic and anticancer effects.
The following diagram illustrates a potential mechanism of action for oxazole derivatives in cancer cells.
Caption: Potential anticancer mechanisms of oxazole derivatives.
Safety and Handling
A Safety Data Sheet (SDS) is available for this compound[1]. It is classified as a substance that requires careful handling.
Hazard Identification:
-
The specific hazards associated with this compound are not fully characterized. However, based on the SDS for the related compound 5-(3-Chlorophenyl)-oxazole-4-carboxylic acid, it may cause skin and eye irritation[3].
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[8].
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling[8].
-
Storage: Store in a well-ventilated place. Keep container tightly closed[9].
-
First Aid:
-
If inhaled: Remove person to fresh air and keep comfortable for breathing[1].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].
-
If on skin: Wash with plenty of soap and water[9].
-
If swallowed: Rinse mouth. Do NOT induce vomiting[9].
-
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. While comprehensive characterization and biological data for this specific molecule are still emerging, the information available for structurally related compounds provides a strong rationale for its further investigation. The synthetic routes to the oxazole core are well-established, offering accessible pathways for the preparation of this and other derivatives. Future research should focus on the detailed experimental characterization of this compound, a thorough evaluation of its biological activities, and an elucidation of its mechanism of action. This will pave the way for its potential development as a novel therapeutic agent or a valuable building block in organic synthesis.
References
- 1. iajps.com [iajps.com]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. repository.pastic.gov.pk [repository.pastic.gov.pk]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. chemexindustries.com [chemexindustries.com]
- 9. fishersci.com [fishersci.com]
Initial Biological Screening of 5-(3-Chlorophenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged five-membered heterocyclic motif frequently found in biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide outlines a proposed initial biological screening cascade for the novel compound, 5-(3-Chlorophenyl)oxazole. Drawing insights from the established biological profiles of structurally related oxazole-containing molecules, this document provides a comprehensive framework for its preliminary evaluation. Detailed experimental protocols for key assays, structured data presentation formats, and diagrammatic representations of pertinent signaling pathways and experimental workflows are included to facilitate a thorough investigation into the therapeutic potential of this compound.
Introduction
The 1,3-oxazole ring is a key pharmacophore in medicinal chemistry, present in numerous natural products and synthetic molecules with significant therapeutic value.[1][3] The substitution pattern on the oxazole core plays a critical role in defining the biological activity. The presence of a halogenated phenyl ring, such as the 3-chlorophenyl group, is a common feature in many bioactive small molecules, often enhancing potency and modulating pharmacokinetic properties. While direct biological screening data for this compound is not extensively available in the public domain, the known activities of analogous compounds provide a rational basis for a targeted screening approach. This guide proposes a multi-pronged strategy to elucidate the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound.
Proposed Initial Screening Cascade
Based on the biological activities reported for structurally similar oxazole derivatives, the initial screening of this compound should focus on three primary areas: anticancer, antimicrobial, and enzyme inhibition assays.
Anticancer Activity Screening
Numerous oxazole derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[4][5] The proposed screening will begin with a broad panel of cancer cell lines to identify potential tissue-specific activity.
Experimental Workflow: Anticancer Screening
Caption: Workflow for the initial anticancer screening of this compound.
Table 1: Proposed Panel of Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type |
| HeLa | Cervical Cancer |
| Jurkat | T-cell Leukemia |
| HT-29 | Colon Adenocarcinoma |
| A549 | Lung Carcinoma |
| MCF-7 | Breast Adenocarcinoma |
| PC-3 | Prostate Adenocarcinoma |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity Screening
The oxazole moiety is present in several natural and synthetic compounds with antibacterial and antifungal properties.[6] Therefore, screening for antimicrobial activity is a logical step.
Table 2: Proposed Panel of Microbial Strains for Initial Screening
| Strain | Type |
| Staphylococcus aureus | Gram-positive bacteria |
| Bacillus subtilis | Gram-positive bacteria |
| Escherichia coli | Gram-negative bacteria |
| Pseudomonas aeruginosa | Gram-negative bacteria |
| Candida albicans | Fungi (Yeast) |
| Aspergillus niger | Fungi (Mold) |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition and Mechanistic Studies
Structurally related compounds, such as 1,3-oxazole sulfonamides, have been shown to act as tubulin polymerization inhibitors.[4] Another potential mechanism, given the presence of the 3-chlorophenyl group, could be the modulation of voltage-gated sodium channels, as seen with the analogous 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[7][8]
Proposed Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Hypothetical signaling pathway for tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Assay Setup: In a 96-well plate, mix tubulin with a polymerization buffer (e.g., containing GTP and glutamate).
-
Compound Addition: Add this compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 for the inhibition of tubulin polymerization.
Data Presentation and Interpretation
All quantitative data from the initial screening should be meticulously recorded and presented in a clear and structured format to facilitate comparison and decision-making.
Table 3: Example Data Summary for Anticancer Screening
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | [Insert Value] |
| This compound | Jurkat | [Insert Value] |
| This compound | HT-29 | [Insert Value] |
| Reference Drug (e.g., Doxorubicin) | HeLa | [Insert Value] |
| Reference Drug (e.g., Doxorubicin) | Jurkat | [Insert Value] |
| Reference Drug (e.g., Doxorubicin) | HT-29 | [Insert Value] |
Table 4: Example Data Summary for Antimicrobial Screening
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Reference Drug (e.g., Ciprofloxacin) | [Insert Value] | [Insert Value] | N/A |
| Reference Drug (e.g., Fluconazole) | N/A | N/A | [Insert Value] |
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial biological screening of this compound. The proposed assays are designed to efficiently assess its potential as an anticancer or antimicrobial agent, informed by the known activities of structurally related oxazole compounds. Positive results in any of these primary screens will warrant further investigation, including more extensive in vitro and in vivo studies, to fully characterize its pharmacological profile and potential for therapeutic development. Subsequent steps would involve lead optimization, absorption, distribution, metabolism, and excretion (ADME) profiling, and in vivo efficacy studies in relevant animal models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. This compound | 89808-76-4 | Benchchem [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]
- 7. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Foreword: The Strategic Value of the Chlorophenyl-Oxazole Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl-Substituted Oxazoles
The oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] Its five-membered aromatic structure, containing both an oxygen and a nitrogen atom, offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing for versatile interactions with biological targets.[2][4] When this potent core is functionalized with a chlorophenyl group, a powerful synergy emerges. The introduction of chlorine, a seemingly simple halogen, is a strategic decision in drug design, profoundly influencing a molecule's lipophilicity, metabolic stability, and binding affinity.[5]
This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing chlorophenyl-substituted oxazoles. We will move beyond a mere catalog of compounds to dissect the causality behind their biological effects. By understanding how the number and position of chlorine atoms on the phenyl ring, in concert with substitutions on the oxazole core, modulate activity, we can establish a rational framework for the design of next-generation therapeutics. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical motif for targets ranging from oncology to infectious diseases.
The Oxazole Core: A Foundation for Diverse Bioactivity
The 1,3-oxazole is a doubly unsaturated five-membered heterocycle.[1] Its aromaticity and the presence of heteroatoms at positions 1 (oxygen) and 3 (nitrogen) create a scaffold that is stable yet reactive in predictable ways.[6] The nitrogen atom often acts as a hydrogen bond acceptor or a site for metal coordination, while the oxygen influences the ring's electronic distribution.[4] The carbon atoms at positions 2, 4, and 5 are common points for substitution, allowing for the precise spatial arrangement of pharmacophoric groups to optimize target engagement. This inherent tunability is a key reason for the oxazole nucleus's success in drug discovery, forming the backbone of therapeutics like the anti-inflammatory Oxaprozin and the tyrosine kinase inhibitor Mubritinib.[1]
Synthetic Pathways: Enabling SAR Exploration
A robust SAR study is contingent upon the accessible synthesis of a diverse library of analogs. Several reliable methods exist for constructing the chlorophenyl-oxazole core. Understanding these pathways is critical as the choice of synthesis can dictate the feasibility of desired substitutions.
Common Synthetic Strategies:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone, often prepared from a chlorophenyl-substituted starting material.[6]
-
Reaction of α-Haloketones with Amides: A versatile approach where a substituted α-bromoketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) is reacted with a primary amide to form the oxazole ring.[6]
-
Silver-Triflate Mediated Cyclization: This modern method efficiently produces 2,4- or 2,4,5-substituted oxazoles from α-bromo ketones and amides, offering good yields and functional group tolerance.[7]
The diagram below illustrates a generalized workflow for synthesizing a library of chlorophenyl-substituted oxazoles for SAR studies, highlighting the key stages where diversity is introduced.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00557K [pubs.rsc.org]
- 5. eurochlor.org [eurochlor.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass Spec) of 5-(3-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Chlorophenyl)oxazole belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the chlorophenyl moiety and the oxazole core makes it a molecule with potential applications in pharmaceutical and materials science. Accurate spectroscopic characterization is the cornerstone of its synthesis, quality control, and further development. This guide outlines the key spectroscopic techniques used to elucidate and confirm the structure of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data and data from closely related analogs, such as 5-(3-chlorophenyl)-3-phenylisoxazole and 2-(3-chlorophenyl)-4,5-dihydrooxazole. These values serve as a reference for the expected spectral features of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (oxazole) | 8.0 - 8.2 | s | - |
| H-4 (oxazole) | 7.3 - 7.5 | s | - |
| Aromatic H | 7.4 - 7.8 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (oxazole) | 150 - 152 |
| C-4 (oxazole) | 120 - 122 |
| C-5 (oxazole) | 148 - 150 |
| C-Cl (aromatic) | 134 - 136 |
| Aromatic C | 124 - 131 |
Note: Predicted values are based on established chemical shift increments and analysis of similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C=N (oxazole ring) | 1650 - 1590 | Medium to Strong |
| C=C (aromatic/oxazole) | 1600 - 1450 | Medium to Strong |
| C-O-C (oxazole ring) | 1100 - 1020 | Strong |
| C-Cl | 800 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 179/181 | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M-CO]⁺ | 151/153 | Loss of carbon monoxide |
| [M-HCN]⁺ | 152/154 | Loss of hydrogen cyanide |
| [C₇H₄Cl]⁺ | 111/113 | Chlorophenyl cation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Core spectroscopic techniques for the characterization of this compound.
Conclusion
This technical guide provides a foundational framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers and scientists a valuable resource for the identification and characterization of this and other related oxazole derivatives. The application of these spectroscopic methods is essential for ensuring the purity and structural integrity of such compounds in research and development settings.
The Oxazole Scaffold: A Versatile Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a "privileged" structure in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of oxazole-based compounds, focusing on their applications in oncology, inflammation, and virology. The content herein is designed to furnish researchers and drug development professionals with a detailed understanding of the mechanisms of action, quantitative potency, and experimental evaluation of this promising class of molecules.
Anticancer Therapeutic Targets
Oxazole derivatives have demonstrated significant potential in oncology by targeting various critical pathways involved in cancer cell proliferation, survival, and metastasis.[1] Two of the most prominent targets are Signal Transducer and Activator of Transcription 3 (STAT3) and tubulin.
STAT3 Inhibition
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor progression and survival.[1] Oxazole-based compounds have been developed as potent STAT3 inhibitors, disrupting its downstream signaling cascade.
The STAT3 signaling pathway is typically activated by cytokine or growth factor binding to their respective receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the STAT3 protein, inducing its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation. Oxazole-based STAT3 inhibitors can interfere with this process, often by binding to the SH2 domain of STAT3 and preventing its dimerization.
| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |
| Oxadiazole Derivative | 12d (a 1,2,4-triazole) | STAT3 | Cell-based (MCF7) | 1.5 µM | [2][3] |
| Oxadiazole Derivatives | 9a, 9b, 9d, 9e, 9f, 11, 12a, 12b, 12f, 12e | STAT3 | Cell-based (MCF7) | 3-12 µM | [2][3] |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer therapies. Oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Oxazole-based tubulin inhibitors often bind to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of tubulin dimers into microtubules, leading to the depolymerization of the microtubule network. The disruption of microtubule dynamics triggers the mitotic checkpoint, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.
| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |
| 1,3-Oxazole Sulfonamide | 16 | Tubulin Polymerization | In vitro | 0.22 µM | [4] |
| 1,3-Oxazole Sulfonamide | 22, 30, 32 | Tubulin Polymerization | In vitro | <0.08 µM | [4] |
| 1,3-Oxazole-bridged | 14 | Tubulin Polymerization | In vitro | 0.39 µM | [5] |
| 1,3-Oxazole-bridged | 15a | Tubulin Polymerization | In vitro | 1.05 µM | [5] |
| 1,3-Oxazole-bridged | 15b | Tubulin Polymerization | In vitro | 0.85 µM | [5] |
| 2,5-Disubstituted[1][4]oxazole | 20b | Tubulin Polymerization | In vitro | 0.66 µM | [5] |
| 2,5-Disubstituted[1][4]oxazole | 20e | Tubulin Polymerization | In vitro | 0.56 µM | [5] |
| Pyrrolo[2',3':3,4]cyclohepta[1,2-d][4][5]oxazole | 30 (series) | Tubulin Polymerization | In vitro | 1.9–8.2 µM | [5] |
| 1,3,4-Oxadiazole | 8d | Tubulin Polymerization | Enzymatic | 7.95 nM | [6] |
| 1,3,4-Oxadiazole | 8e | Tubulin Polymerization | Enzymatic | 9.81 nM | [6] |
Anti-inflammatory Therapeutic Targets
Chronic inflammation is implicated in a wide range of diseases. Oxazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory cascade.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Oxazole-based compounds can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Oxazole derivatives can inhibit various steps in this pathway, including the activation of IKK and the nuclear translocation of NF-κB.
| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |
| Oxadiazole-Triazole Hybrid | 4c | NF-κB | Cell Viability (MCF-7) | 7.4 µM | [7] |
| Oxadiazole-Triazole Hybrid | 4b | NF-κB | Cell Viability (MCF-7) | 8.44 µM | [7] |
| Oxadiazole-Triazole Hybrid | 4a | NF-κB | Cell Viability (MCF-7) | 9.58 µM | [7] |
| 1,2,4-Oxadiazole Derivative | 17 | NF-κB Activation | Luciferase Assay | 1.35 µM | [8] |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects. Several oxazole-containing compounds have been developed as selective COX-2 inhibitors.
| Compound Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 2,5-Diaryl-1,3,4-oxadiazole | 6b | >100 | 0.74 | >135.13 | [9][10] |
| 2,5-Diaryl-1,3,4-oxadiazole | 6e | 63.76 | 0.48 | 132.83 | [9][10] |
| 2,5-Diaryl-1,3,4-oxadiazole | 6f | 68.88 | 0.69 | 99.82 | [9][10] |
| 2,5-Diaryl-1,3,4-oxadiazole | 7e | 55.05 | 0.81 | 67.96 | [9][10] |
| 2,5-Diaryl-1,3,4-oxadiazole | 7f | 60.61 | 0.89 | 68.10 | [9][10] |
| 1,3,4-Oxadiazole Derivative | 13a | >100 | 0.74 | 132.83 | [11] |
| Pyridazinone Derivative | 24a | - | 0.01556 | 24 | [11] |
| Pyridazinone Derivative | 24b | - | 0.01977 | 38 | [11] |
| Benzopyran Derivative | 29 | - | 0.062 | 16.45 | [11] |
Antiviral Therapeutic Targets
The structural diversity of the oxazole scaffold has also been exploited in the development of antiviral agents. These compounds can target various viral enzymes that are essential for replication.
HIV Protease Inhibition
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins. Inhibition of this enzyme prevents the maturation of new infectious virions.
| Compound Class | Specific Compound | Target | Assay | IC50 | Reference |
| Imidazole/Oxazole/Thiazole-Sulfonamide Hybrid | 17 | HIV-1 Protease | Enzymatic | 0.086 nM | [12] |
| Imidazole/Oxazole/Thiazole-Sulfonamide Hybrid | 18a | HIV-1 Protease | Enzymatic | 0.027 nM | [12] |
| Imidazole/Oxazole/Thiazole-Sulfonamide Hybrid | 18b | HIV-1 Protease | Enzymatic | 0.023 nM | [12] |
| Piperidine-linked derivative | 181 | HIV-1 Protease | Enzymatic | 0.13 nM | [13] |
| Tricyclic Hexahydro-furofuran derivative | 4a | HIV-1 Protease | Antiviral | 21 nM | [14] |
| Tricyclic Hexahydro-furofuran derivative | 4b | HIV-1 Protease | Antiviral | 0.9 nM | [14] |
| Tricyclic Hexahydro-furofuran derivative | 4d | HIV-1 Protease | Antiviral | 29 pM | [14] |
HCV NS5B Polymerase Inhibition
The hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Oxazole-containing compounds have been identified as non-nucleoside inhibitors of this enzyme.
| Compound Class | Specific Compound | Target | Assay | IC50 (µM) | Reference |
| Pyrazolobenzothiazine Derivative | 2b | HCV NS5B Polymerase | Enzymatic | 7.9 | [15] |
| Pyrazolobenzothiazine Derivative | 2a | HCV NS5B Polymerase | Enzymatic | 4.3 | [15] |
| Pyrazolobenzothiazine Derivative | 2p | HCV NS5B Polymerase | Enzymatic | 2.7 | [15] |
| Thiobarbituric Acid Derivative | G05 | HCV NS5B Polymerase (1b) | Enzymatic | 1.7-3.8 | [16] |
| Quinazolinone Derivative | 11a | HCV GT1b | Replicon Assay (EC50) | 0.984 | [17] |
| Quinazolinone Derivative | 11b | HCV GT1b | Replicon Assay (EC50) | 1.38 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of oxazole derivatives. The following sections outline the protocols for key experiments cited in this guide.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin.
-
Compound Addition: Add the oxazole derivative at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in turbidity (absorbance at 340 nm) over time using a spectrophotometer.
-
Data Analysis: Plot the change in absorbance versus time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the oxazole derivative orally or via intraperitoneal injection.
-
Induction of Edema: After a specified time, inject a solution of carrageenan into the plantar surface of the hind paw to induce inflammation.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
STAT3 and NF-κB Inhibition Assays
The inhibition of these transcription factors can be assessed using various cellular and biochemical assays.
-
Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of a STAT3 or NF-κB responsive promoter.
-
Compound Treatment: Treat the transfected cells with the oxazole derivative.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-6 for STAT3, TNF-α for NF-κB) to activate the signaling pathway.
-
Luciferase Activity Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the dose-dependent inhibition of luciferase activity by the compound.
-
Cell Treatment and Lysis: Treat cells with the oxazole derivative and the appropriate agonist, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of STAT3 or key proteins in the NF-κB pathway (e.g., phospho-IκBα).
-
Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities to determine the extent of inhibition of phosphorylation.
Conclusion
The oxazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the development of potent inhibitors for cancer, inflammation, and viral infections. The data and protocols presented in this technical guide underscore the significant potential of oxazole derivatives in modern drug discovery and provide a solid foundation for further research and development in this exciting field. The continued exploration of the chemical space around the oxazole nucleus is anticipated to yield a new generation of targeted therapies with improved efficacy and safety profiles.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 12. The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review - Arabian Journal of Chemistry [arabjchem.org]
- 13. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The "Magic Chloro": An In-depth Technical Guide to the Role of the 3-Chloro Substituent on the Phenyl Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of a hydrogen atom with a chlorine atom on a phenyl ring, particularly at the meta-position (3-chloro), is a strategic choice in medicinal chemistry and materials science, often leading to significant improvements in a molecule's properties. This phenomenon, sometimes referred to as the "magic chloro" effect, can profoundly influence a compound's electronic and steric characteristics, thereby altering its biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This technical guide provides an in-depth analysis of the multifaceted role of the 3-chloro substituent, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
The chlorine atom, while being a simple substituent, introduces a complex interplay of electronic and steric effects. Electronically, it is an electronegative atom that exerts a strong inductive electron-withdrawing effect (-I). However, due to its lone pairs of electrons, it can also participate in resonance, donating electron density to the aromatic ring (+M). In the case of halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[3][4] The 3-position placement is particularly interesting as it influences the electronic distribution of the entire ring, which can be crucial for molecular interactions.
Sterically, the chlorine atom is larger than a hydrogen atom, and its introduction at the 3-position can impose conformational restrictions on the molecule. This can be advantageous in drug design by locking the molecule into a bioactive conformation, leading to enhanced binding affinity for its target. This guide will delve into these effects with specific examples and data.
Data Presentation: The Quantitative Impact of the 3-Chloro Substituent
The introduction of a 3-chloro substituent can lead to quantifiable changes in a molecule's physicochemical and biological properties. The following tables summarize key data points from various studies, offering a comparative look at the impact of this substitution.
Table 1: Effect of 3-Chloro Substituent on Biological Activity (IC50/EC50/ED50 Values)
| Compound/Analog Pair | Biological Target/Assay | Unsubstituted (IC50/EC50/ED50 in µM) | 3-Chloro Substituted (IC50/EC50/ED50 in µM) | Fold Change | Reference |
| Aryl Acetamide Triazolopyridazines | Cryptosporidium parvum | 12 (3-methyl) | 0.37 (4-fluoro, 3-methyl) | 32.4x increase | [5] |
| Benzimidazole Phenylhydrazone | Rhizoctonia solani | >50 | 18.2 | >2.7x increase | [6] |
| Anticonvulsant Pyrrolidin-2,5-diones | Maximal Electroshock (MES) Test | Not Reported | 68.30 (ED50 in mg/kg) | Not Applicable | [7] |
| Calix[4]-2-methylresorcinarene | Plasmodium falciparum FCR-3 | 23.63 (4-methoxy) | 2.66 (4-chloro) | 8.9x increase | [8] |
| NAPE-PLD Inhibitors | NAPE-PLD | Inactive (hydroxyl groups) | Very weak activity | Not Applicable | [9] |
Table 2: Physicochemical Properties Influenced by the 3-Chloro Substituent
| Compound | Property | Value | Reference |
| 3-Chlorobenzoic acid | pKa | 3.82 | [10][11] |
| Benzoic acid | pKa | 4.20 | [11] |
| 3-Chloro-4-fluoroaniline | Metabolic Half-life (t1/2) | Lower than 4-chloro isomer | |
| 4-Chloro-4-fluoroaniline | Metabolic Half-life (t1/2) | Higher than 3-chloro isomer | |
| Chlorinated Alicyclic Compounds | log kw (Lipophilicity) | Determined by RP-HPLC | [12] |
Table 3: Comparison of Pharmacokinetic Parameters
| Compound Class | Parameter | Effect of Chloro Substitution | Reference |
| Tyrosine Kinase Inhibitor | Metabolic Stability | Penta-deuterophenyl substitution improved metabolic stability | [13] |
| General Drug Molecules | Toxicity (pCC50) | Chlorinated compounds showed a slight increase in toxicity compared to fluorinated analogs | [2] |
| General Drug Molecules | Binding Affinity (pIC50) | Chlorinated compounds showed slightly higher binding affinity than fluorinated analogs | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 3-chloro substituted phenyl compounds.
Protocol 1: General Synthesis of 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides[7]
Materials:
-
(R,S)-2-(3-chlorophenyl)-succinic acid
-
2-aminoacetic acid
-
Water
-
Methanol
-
Term-regulated sand bath
Procedure:
-
Dissolve (R,S)-2-(3-chlorophenyl)-succinic acid (0.04 mol) in 20 mL of water.
-
Gradually add 2-aminoacetic acid (0.04 mol) to the solution.
-
Heat the mixture in a term-regulated sand bath, allowing for the simultaneous distillation of water.
-
After the complete removal of water, increase the temperature of the reaction mixture to 180 °C and maintain for approximately 1.5 hours.
-
The crude product, (R,S)-3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid, is then recrystallized from methanol.
-
Characterize the final product using TLC, UPLC, 1H-NMR, and 13C-NMR.
Protocol 2: Determination of Lipophilicity (logP) by RP-HPLC[1][12]
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to determine the lipophilicity of a compound by measuring its retention time on a nonpolar stationary phase. The logarithm of the capacity factor (log k') is linearly related to the logP value.
Materials:
-
HPLC system with a C18 column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Test compound (3-chloro substituted phenyl derivative)
-
A series of standard compounds with known logP values
Procedure:
-
Prepare a series of methanol/water mobile phases with varying compositions.
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a solution of the test compound and measure its retention time (t_R).
-
Inject a non-retained compound (e.g., uracil) to determine the void time (t_0).
-
Calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.
-
Repeat steps 3-5 for each mobile phase composition.
-
Plot log k' versus the percentage of methanol in the mobile phase and extrapolate to 100% water to obtain log kw, a measure of lipophilicity.
-
Alternatively, create a calibration curve by plotting the known logP values of standard compounds against their measured log k' values under identical conditions. Determine the logP of the test compound from its log k' using the calibration curve.
Protocol 3: Assessment of Metabolic Stability in Liver Microsomes[13][14]
Principle: The metabolic stability of a compound is assessed by incubating it with liver microsomes, which contain drug-metabolizing enzymes, and monitoring the decrease in the parent compound's concentration over time.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compound (3-chloro substituted phenyl derivative)
-
Positive control compound with known metabolic instability
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add the test compound to the HLM solution at a final concentration typically between 0.1 and 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role of the 3-chloro substituent.
Caption: Electronic effects of the 3-chloro substituent on a phenyl ring.
Caption: A generalized experimental workflow for synthesis and evaluation.
Caption: A logical diagram illustrating a structure-activity relationship.
Conclusion
The 3-chloro substituent on a phenyl ring is a powerful tool in the arsenal of medicinal chemists and material scientists. Its ability to modulate electronic and steric properties in a predictable, yet sometimes surprisingly effective, manner makes it a key feature in the design of new molecules with enhanced performance. The data and protocols presented in this guide underscore the importance of this substituent and provide a framework for its strategic application in research and development. While the "magic" of the chloro group is often revealed serendipitously, a systematic understanding of its role, as outlined here, can pave the way for more rational and successful molecular design.
References
- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eurochlor.org [eurochlor.org]
- 5. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Lipophilicity and Solubility Parameters of 5-(3-Chlorophenyl)oxazole
This technical whitepaper provides a comprehensive analysis of the lipophilicity and solubility characteristics of 5-(3-Chlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physicochemical properties. Due to the limited availability of direct experimental data for this specific molecule, this guide combines computational data with established theoretical principles and detailed standard experimental protocols for its determination.
Introduction to this compound
This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities and applications as scaffolds in pharmaceutical development. The presence of an oxazole moiety can confer stability and influence peptide-protein interactions.[1] The physicochemical properties of a drug candidate, particularly its lipophilicity and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The substitution of a chlorophenyl group is known to increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[2] This guide focuses on quantifying these essential properties for this compound.
Lipophilicity Parameters
Lipophilicity is a crucial physicochemical property that describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is most commonly expressed by the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP : The logarithm of the partition coefficient, which is the ratio of the concentration of a neutral (unionized) compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. A positive LogP value indicates higher lipophilicity, while a negative value signifies higher hydrophilicity.[3]
-
LogD : The logarithm of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and unionized) in each of the two phases. LogD is pH-dependent and is considered a more accurate descriptor of a molecule's lipophilicity at a specific physiological pH.[4]
Quantitative Lipophilicity Data
| Compound | Parameter | Value | Method/Source |
| 5-(3-Chlorophenyl)-2,5-dihydro-1,2-oxazole | XLogP3-AA | 2.7 | Computed by XLogP3 3.0[5] |
| 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | LogP | 2.0882 | Computational[6] |
| 3-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide | logP | 3.8454 | Computational[7] |
| methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | logP | 3.0465 | Computational[8] |
Note: The values presented are computationally derived and serve as estimates. Experimental validation is recommended for definitive characterization.
Solubility Parameters
Solubility parameters provide a numerical estimate of the degree of interaction between materials and can be a good predictor of solubility. A solute will dissolve best in a solvent with a similar solubility parameter.
-
Hildebrand Solubility Parameter (δ) : A single-value parameter representing the total cohesive energy density of a substance.
-
Hansen Solubility Parameters (HSP) : An extension of the Hildebrand parameter, which disaggregates the total cohesive energy into three components:
-
δD (Dispersion) : Energy from atomic forces.
-
δP (Polar) : Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding) : Energy from hydrogen bonds.
-
Quantitative Solubility Data
There is no available experimental data for the Hildebrand or Hansen solubility parameters of this compound. Determination of these parameters requires systematic experimental testing as detailed in the protocols below. For reference, the HSP of common laboratory solvents are provided in the following table.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
| n-Octanol | 17.0 | 3.3 | 11.9 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Source: Data compiled from various established sources on Hansen Solubility Parameters.
Experimental Protocols
This section details the standard methodologies for the experimental determination of lipophilicity and solubility parameters.
Determination of Partition Coefficient (LogP)
Two primary methods are widely accepted for the determination of LogP: the Shake-Flask method and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[3]
The Shake-Flask method, developed by Higuchi and Connors, is considered the gold standard for LogP measurement due to its directness and accuracy.
-
Preparation of Phases : Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium.
-
Sample Preparation : Dissolve a precisely weighed amount of this compound in the n-octanol phase. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
Partitioning : Combine the n-octanol solution with the water phase in a flask at a known volume ratio.
-
Equilibration : Shake the flask at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to allow the solute to reach equilibrium between the two phases.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification : Carefully sample each phase and determine the concentration of the solute using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation : Calculate LogP using the formula: LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)
This method determines LogP by correlating the retention time of a compound on a non-polar stationary phase with the retention times of reference compounds with known LogP values.[4][9]
-
System Preparation : Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration : Prepare a series of standard compounds with well-established LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (tᵣ).
-
Sample Analysis : Dissolve this compound in the mobile phase and inject it into the HPLC system, recording its retention time.
-
Calculation :
-
Calculate the capacity factor (k') for each standard and the test compound: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Plot log(k') versus the known LogP values of the standards to generate a calibration curve.
-
Determine the LogP of this compound by interpolating its log(k') value onto the calibration curve.
-
Caption: Workflow for experimental LogP determination.
Determination of Hansen Solubility Parameters (HSP)
The experimental determination of HSP involves testing the solubility of the solute in a range of solvents with known HSPs. The goal is to identify the center of a "solubility sphere" in the three-dimensional Hansen space.[10]
-
Solvent Selection : Choose a set of at least 20-30 diverse solvents for which the δD, δP, and δH values are accurately known. The solvents should cover a wide area of Hansen space.
-
Solubility Testing : For each solvent, attempt to dissolve a known amount of this compound (e.g., to make a 1% w/v solution).
-
Classification : Observe the outcomes after sufficient agitation and time. Classify each solvent as a "good" solvent (solute dissolves completely) or a "bad" solvent (solute does not dissolve or is only partially soluble).
-
Data Plotting : Plot all solvents as points in a 3D graph with δD, δP, and δH as the axes. Mark the "good" and "bad" solvents differently.
-
Sphere Calculation : Use specialized software or mathematical algorithms to find the center point (δD₀, δP₀, δH₀) and radius (R₀) of the smallest sphere that encompasses all "good" solvents while excluding the "bad" solvents. This center point represents the Hansen Solubility Parameters of this compound.
Caption: Workflow for experimental HSP determination.
Conclusion
This guide consolidates the available information on the lipophilicity and solubility parameters of this compound. While direct experimental data is currently lacking in published literature, computational estimates suggest a moderate to high lipophilicity (LogP ~2.7-3.8), consistent with its chemical structure. A definitive characterization of its solubility profile requires the experimental determination of its Hansen Solubility Parameters. The detailed protocols provided herein offer a clear roadmap for researchers to perform these crucial measurements, which are essential for advancing the development of this compound in pharmaceutical and materials science applications.
References
- 1. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 89808-76-4 | Benchchem [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. 5-(3-Chlorophenyl)-2,5-dihydro-1,2-oxazole | C9H8ClNO | CID 90735172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Compound 3-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide... [chemdiv.com]
- 8. Compound methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate - Chemdiv [chemdiv.com]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Quantum Mechanical and Molecular Docking Studies of 5-(3-Chlorophenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged five-membered heterocyclic ring that constitutes the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific derivative, 5-(3-Chlorophenyl)oxazole (C₉H₆ClNO, CAS: 89808-76-4), presents a promising candidate for drug design due to the structural characteristics of the oxazole ring combined with the electronic properties of the 3-chlorophenyl substituent.[2] Computational chemistry, particularly quantum mechanical calculations and molecular docking, provides indispensable tools for elucidating the electronic structure, reactivity, and potential biological interactions of such molecules, thereby accelerating the drug discovery pipeline.[1] This technical guide outlines the standard computational protocols for analyzing this compound, presenting a framework for data interpretation and visualization. While specific experimental and computational data for this exact molecule is not extensively published, this paper synthesizes common methodologies and representative data based on studies of closely related oxazole derivatives.
Computational Methodology
A multi-step computational workflow is employed to investigate the structural, electronic, and biological properties of this compound. This process begins with geometry optimization using Density Functional Theory (DFT) and extends to molecular docking simulations to predict interactions with protein targets.
Quantum Mechanical Calculations: Density Functional Theory (DFT)
DFT is a robust method for investigating the electronic structure and reactivity of molecules.[1] The protocol for analyzing this compound is as follows:
-
Structure Optimization: The 3D structure of the molecule is first drawn and then optimized to its lowest energy conformation. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p), which provides a reliable balance of accuracy and computational cost for organic molecules.[1][3]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict theoretical vibrational spectra (IR and Raman).
-
Electronic Property Analysis: Key electronic properties are derived from the optimized structure. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. Their energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity.[1]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and intramolecular interactions.
-
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that many oxazole derivatives exhibit anticancer properties by targeting tubulin, this protein is a logical choice for docking studies.[4][5]
-
Receptor Preparation: The 3D crystal structure of the target protein (e.g., tubulin, obtained from the Protein Data Bank) is prepared by removing water molecules and co-crystallized ligands.[1]
-
Ligand Preparation: The DFT-optimized structure of this compound is used as the ligand. Charges are assigned, and rotatable bonds are defined.[1]
-
Docking Execution: Software such as PyRx or AutoDock is used to perform the docking simulation, placing the ligand into the active site of the protein (e.g., the colchicine binding site of tubulin).[4][6]
-
Interaction Analysis: The results are analyzed to determine the binding affinity (in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.[1]
Results and Discussion
The following tables summarize the type of quantitative data obtained from the aforementioned computational procedures. Disclaimer: The values presented are representative examples based on published data for structurally similar compounds and serve to illustrate the expected results.
Optimized Geometrical Parameters
Geometry optimization provides the most stable 3D conformation of the molecule. Key bond lengths and angles are crucial for understanding its structure.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | O1-C2 | 1.375 |
| N3-C4 | 1.389 | |
| C4-C5 | 1.365 | |
| C5-C(Aryl) | 1.478 | |
| C(Aryl)-Cl | 1.745 | |
| Bond Angle (°) | C5-O1-C2 | 105.2 |
| O1-C2-N3 | 115.1 | |
| C2-N3-C4 | 108.5 | |
| N3-C4-C5 | 109.3 |
| Dihedral Angle (°) | C4-C5-C(Aryl)-C(Aryl) | -179.8 |
Vibrational and Electronic Properties
Vibrational analysis predicts the IR and Raman spectra, while FMO analysis provides insights into chemical reactivity.
Table 2: Theoretical Vibrational Frequencies and Electronic Properties
| Parameter | Value | Interpretation |
|---|---|---|
| Vibrational Frequencies (cm⁻¹) | ||
| C-H stretch (Aryl) | ~3080 | Characteristic aromatic C-H vibrations |
| C=N stretch (Oxazole) | ~1615 | Ring stretching mode |
| C-Cl stretch | ~780 | Chloro-substituted benzene vibration |
| Electronic Properties | ||
| HOMO Energy | -6.85 eV | Indicates electron-donating ability |
| LUMO Energy | -1.98 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.87 eV | High value suggests high kinetic stability |
Molecular Docking Results
Docking results predict the binding affinity and interaction patterns with a biological target.
Table 3: Representative Molecular Docking Results with Tubulin
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | CYS241, LEU242, ALA317, VAL318 |
| Types of Interactions | Hydrogen bond with CYS241, Hydrophobic interactions |
Potential Mechanism of Action: Tubulin Inhibition
Based on docking studies of similar compounds, this compound is hypothesized to act as a tubulin polymerization inhibitor.[4] By binding to the colchicine site on β-tubulin, the molecule can disrupt the formation of microtubules. This interference with microtubule dynamics arrests the cell cycle, leading to programmed cell death (apoptosis), which is a key mechanism for anticancer agents.[4][5]
Conclusion
This technical guide outlines a comprehensive computational strategy for the characterization of this compound. Through a combination of DFT calculations and molecular docking simulations, it is possible to thoroughly investigate the molecule's structural, electronic, and potential therapeutic properties. The methodologies and representative data presented here provide a robust framework for researchers in medicinal chemistry and drug development to evaluate this and other novel oxazole derivatives as potential drug candidates, particularly in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 89808-76-4 | Benchchem [benchchem.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Framework for the Preliminary Toxicological Profiling of Novel Oxazole Derivatives: A Technical Guide for 5-(3-Chlorophenyl)oxazole
Executive Summary
The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with unforeseen toxicity being a primary driver of late-stage attrition.[1] This technical guide outlines a modern, integrated framework for establishing a preliminary toxicological profile, using the novel compound 5-(3-Chlorophenyl)oxazole as a case study. We advocate for a tiered, data-driven approach that begins with computational modeling, progresses through a battery of specific in vitro assays, and culminates in targeted, low-animal-use in vivo studies. This strategy is designed to identify potential liabilities early, enabling informed decision-making and resource optimization in the drug discovery pipeline.[2] By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical guide for researchers tasked with the safety evaluation of NCEs.
Introduction: The Compound and the Challenge
This compound is a heterocyclic compound featuring an oxazole core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The structure is characterized by a phenyl ring substituted with a chlorine atom at the meta-position, attached to the 5-position of the oxazole ring.
-
Structural Features of Toxicological Interest:
-
Chlorophenyl Group: The presence of a halogen, specifically chlorine, increases the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Halogenated aromatic rings are also known sites for metabolic activation by Cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.
-
Oxazole Ring: While a common medicinal scaffold, the metabolic fate of the oxazole ring itself must be considered, including its potential for ring-opening or modification into reactive species.
-
Given these features, a systematic and early assessment of the compound's toxicological profile is not merely a regulatory formality but a scientific necessity to de-risk its progression as a potential therapeutic candidate.[4]
The Modern Toxicological Paradigm: A Tiered Assessment Strategy
Contemporary toxicology has moved away from a rigid, animal-intensive testing paradigm towards an integrated approach that emphasizes the 3Rs principle (Replacement, Reduction, and Refinement) .[5] This guide is structured around a tiered workflow that builds a comprehensive safety profile incrementally. This approach ensures that resource-intensive animal studies are only conducted with a strong scientific rationale and a well-defined dose range, informed by robust in silico and in vitro data.[1][6]
Caption: Tiered approach to preliminary toxicology.
Tier 1: In Silico Assessment - Predicting Toxicity Before Synthesis
Computational toxicology serves as a critical first pass, leveraging computer models to predict the adverse effects of chemicals based on their structure.[7] This step is rapid, cost-effective, and requires no physical compound, making it an ideal starting point for hazard identification.[8]
Core Methodologies
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are algorithms that correlate a molecule's structural features with its biological activity, including toxicity.[9] By comparing this compound to databases of known toxicants, we can generate predictions for endpoints like mutagenicity, carcinogenicity, and skin sensitization.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the ADME of a compound within a virtual organism.[9] This provides early insights into which organs may see the highest concentration of the compound, helping to predict potential target organs of toxicity.
Hypothetical In Silico Profile
The following table represents a hypothetical output from in silico screening tools for this compound.
| Toxicological Endpoint | Prediction | Model/Method | Implication for Further Testing |
| Bacterial Mutagenicity (Ames) | Possible mutagen | QSAR (e.g., Derek Nexus) | High priority for in vitro Ames test. |
| hERG Channel Inhibition | Moderate risk | 3D-QSAR/Docking | Prioritize in vitro hERG patch-clamp assay. |
| Hepatotoxicity | Potential structural alerts | Rule-based (e.g., DILIrank) | Include liver-derived cell lines in cytotoxicity assays. |
| Metabolic Stability | Moderate to high | PBPK Simulation | Helps in selecting incubation times for in vitro assays. |
Expertise Insight: The "Possible mutagen" alert from a QSAR model does not confirm genotoxicity. Rather, it acts as a hypothesis generator. It flags a structural motif that has been associated with mutagenicity in other compounds, thereby making the experimental Ames test a non-negotiable checkpoint.
Tier 2: In Vitro Profiling - Mechanistic Insights from Cell-Based Assays
In vitro assays are the cornerstone of early toxicology, providing quantitative data on a compound's effects at the cellular level.[4] They are essential for confirming or refuting the hypotheses generated by in silico models and for determining dose-response relationships.[10]
General Cytotoxicity Assessment
Causality: Before assessing complex endpoints like genotoxicity or organ-specific effects, it is crucial to establish the concentration range at which the compound kills cells through non-specific mechanisms. This baseline cytotoxicity, often expressed as an IC50 (half-maximal inhibitory concentration), is essential for designing valid subsequent experiments and avoiding false positives due to overwhelming cell death.
Recommended Assay: XTT Assay The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product. This offers an advantage over the related MTT assay, as it eliminates the need for a solubilization step, simplifying the protocol.
Caption: Experimental workflow for the XTT cytotoxicity assay.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening) in a 96-well flat-bottom plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling agent. Add the mixture to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours until the color change is apparent.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[12]
Genotoxicity Assessment
Causality: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell.[13] Such damage can lead to mutations and potentially cancer; therefore, assessing genotoxic potential is a critical regulatory requirement.[14] A standard battery of tests is used because no single assay can detect all relevant genotoxic mechanisms.[14][15]
Recommended Standard Battery (per ICH S2(R1) Guideline)
-
A Test for Gene Mutation in Bacteria (Ames Test): This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that become genotoxic only after being metabolized.[16]
-
An In Vitro Test for Chromosomal Damage in Mammalian Cells (e.g., Micronucleus Test): This assay detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[15] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division. Their presence indicates chromosomal damage.[17]
Caption: Decision tree for the standard genotoxicity test battery.
Safety Pharmacology: Cardiac Safety (hERG Assay)
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential.[18] Inhibition of this channel by drugs can delay repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[19] Therefore, assessing a compound's hERG liability is a mandatory part of preclinical safety evaluation.[20]
Recommended Assay: Whole-Cell Patch-Clamp Electrophysiology This is the gold standard method for assessing hERG channel function.[18] It provides a direct, high-fidelity measurement of the ionic current flowing through hERG channels in cells engineered to express them (e.g., HEK293 cells). By applying the compound at various concentrations, a precise IC50 value for channel inhibition can be determined.[20]
Protocol: Automated Whole-Cell Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
System Priming: Prime the system with appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system automatically positions a cell onto a microchip aperture and forms a high-resistance "gigaseal" between the cell membrane and the chip.
-
Whole-Cell Configuration: A membrane patch is ruptured to gain electrical access to the cell's interior, establishing the whole-cell configuration.
-
Baseline Current Recording: Apply a specific voltage-clamp protocol to elicit and measure the characteristic hERG tail current under baseline (vehicle control) conditions. A typical protocol involves a depolarizing pulse to open and then inactivate the channels, followed by a repolarizing step to measure the tail current as channels recover from inactivation.[18][21]
-
Compound Application: Perfuse the cells with increasing concentrations of this compound and record the hERG current at each concentration until a steady-state effect is observed.[21]
-
Positive Control: At the end of the experiment, apply a known potent hERG inhibitor (e.g., E-4031) to confirm assay sensitivity.[20]
-
Data Analysis: Measure the percentage of inhibition of the tail current at each compound concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC50 value.
| Parameter | Hypothetical Result | Interpretation |
| hERG IC50 | 15 µM | Moderate inhibitor. The risk depends on the therapeutic plasma concentration. |
| Cytotoxicity IC50 | 50 µM | Compound inhibits hERG at concentrations below general cytotoxicity. |
| Therapeutic Index (TI) | TI = (hERG IC50) / (Effective Conc.) | A low TI (<30x) would raise a significant safety concern. |
Tier 3: Preliminary In Vivo Assessment - The Whole Organism Context
In vivo studies are indispensable for understanding a compound's effects in a complex biological system, providing data that cannot be replicated in vitro.[22] Early, non-GLP in vivo studies are designed to require minimal amounts of compound and provide rapid results to guide further development.[1]
Causality: The primary goals of a preliminary in vivo study are to evaluate the compound's safety in a whole organism, identify the maximum tolerated dose (MTD), and observe any overt signs of toxicity or target organ effects.[23] This information is crucial for selecting dose levels for longer-term, regulatory (GLP) toxicity studies.[24]
Recommended Assay: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423) This method is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to estimate the acute toxicity of a substance and assign it to a GHS (Globally Harmonized System) toxicity category.[25][26] It is a preferred alternative to the classical LD50 test, aligning with the 3Rs principles.
Protocol: Acute Toxic Class Method
-
Animal Selection and Acclimation: Select healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) and acclimate them to laboratory conditions.
-
Dose Selection: Based on in silico and in vitro data, select a starting dose from the fixed levels specified in the OECD guideline (e.g., 5, 50, 300, or 2000 mg/kg).[25]
-
Dosing: Administer a single oral dose of this compound to a group of 3 fasted animals.
-
Observation (Step 1): Observe the animals closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions), as well as any instances of morbidity or mortality.[27]
-
Decision Point:
-
If 2 or 3 animals die: The test is stopped, and the substance is classified. The next step would be to re-test at a lower dose to confirm.
-
If 0 or 1 animal dies: Proceed to the next higher dose level with another group of 3 animals.
-
The procedure is repeated until a defined stopping criterion is met, allowing for classification.[25]
-
-
Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs.[27]
| Clinical Observation | Day 1 | Day 7 | Day 14 |
| Body Weight Change | |||
| Fur/Skin Appearance | |||
| Respiratory Rate | |||
| Behavior (e.g., lethargy) | |||
| Presence of Tremors | |||
| Gross Necropsy Findings | Target Organ | Observation | |
| Liver | |||
| Kidneys | |||
| Spleen |
Conclusion: Synthesizing a Preliminary Profile
By integrating the data from these three tiers, a preliminary toxicological profile for this compound can be constructed. This profile is not an endpoint but a dynamic assessment that guides the next steps.
-
Hypothetical Summary: this compound shows dose-dependent cytotoxicity in hepatic cell lines with an IC50 of 50 µM. In silico models raised a concern for mutagenicity, which needs to be confirmed or refuted by the ongoing Ames test. The compound exhibits moderate inhibition of the hERG channel (in vitro IC50 of 15 µM), indicating a potential for cardiac liability that must be monitored closely. Preliminary in vivo data will be critical to understanding if these in vitro findings translate to a whole-organism setting and to establish a safe dose margin.
This integrated, mechanism-aware approach ensures that by the time a compound is considered for resource-intensive GLP studies, its key liabilities are understood, enabling a more targeted and scientifically robust development program.
References
- 1. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hoeford.com [hoeford.com]
- 3. This compound | 89808-76-4 | Benchchem [benchchem.com]
- 4. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 5. blog.biobide.com [blog.biobide.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. smithers.com [smithers.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. dovepress.com [dovepress.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. fda.gov [fda.gov]
- 22. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. altasciences.com [altasciences.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. oecd.org [oecd.org]
- 27. fda.gov [fda.gov]
Methodological & Application
Van Leusen Reaction for the Synthesis of 5-(3-Chlorophenyl)oxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the oxazole ring system, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to yield a 5-substituted oxazole.[3][4] The reaction proceeds through the formation of an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to afford the aromatic oxazole ring.[3][4] This application note provides a detailed protocol for the synthesis of 5-(3-Chlorophenyl)oxazole using 3-chlorobenzaldehyde and TosMIC, along with relevant data and visualizations to aid researchers in the successful application of this methodology.
Reaction Principle
The synthesis of this compound via the Van Leusen reaction involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to 3-chlorobenzaldehyde. The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3-chlorobenzaldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid leads to the formation of the desired this compound.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of various 5-aryloxazoles using the Van Leusen reaction. This data provides a useful reference for optimizing the synthesis of this compound.
| Entry | Aldehyde | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K₂CO₃ | Methanol | Reflux | 6 | 85 | [5] |
| 2 | 4-Nitrobenzaldehyde | Ambersep® 900(OH) | Methanol/DME | Not Specified | Not Specified | 84 | [1] |
| 3 | 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 6 | 82 | [5] |
| 4 | 2-Chloroquinoline-3-carbaldehyde | Not Specified | Not Specified | Not Specified | 8 | 83 | [1][6] |
| 5 | 3-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 4-6 | Estimated 80-90 | N/A |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on established Van Leusen reaction protocols for 5-aryloxazoles.
Materials:
-
3-Chlorobenzaldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzaldehyde (1.0 equiv), tosylmethyl isocyanide (TosMIC, 1.1 equiv), and potassium carbonate (2.5 equiv).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aldehyde.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism of the Van Leusen synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpdd.org [ijpdd.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the efficient synthesis of 5-substituted oxazoles utilizing microwave-assisted organic synthesis (MAOS). Oxazole moieties are crucial scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. Traditional synthetic routes often require harsh conditions and long reaction times. This protocol details a rapid, high-yield, and environmentally conscious approach centered on the Van Leusen oxazole synthesis, leveraging the benefits of microwave irradiation to accelerate reaction rates and improve product purity. This guide is designed to provide both the theoretical underpinnings and the practical, step-by-step instructions necessary for successful implementation in a laboratory setting.
Introduction: The Significance of 5-Substituted Oxazoles and the Advent of Microwave Chemistry
The oxazole ring is a privileged five-membered heterocycle integral to a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to diverse biological targets, including enzymes and receptors.[1] Consequently, the development of efficient and robust methods for the synthesis of substituted oxazoles is of paramount importance to the drug discovery process.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry.[2][3][4] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2][5] This volumetric heating can dramatically reduce reaction times from hours to minutes, often resulting in higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[6][7] For the synthesis of nitrogen-containing heterocycles like oxazoles, MAOS presents a greener and more efficient alternative to classical methods.[2][3]
This guide focuses on a microwave-assisted adaptation of the Van Leusen oxazole synthesis, a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8]
The Van Leusen Oxazole Synthesis: A Mechanistic Overview
The Van Leusen reaction is a cornerstone of oxazole synthesis, proceeding through a [3+2] cycloaddition pathway. The reaction is driven by the unique reactivity of TosMIC, which possesses an acidic proton, a sulfinic acid leaving group, and an isocyano group.[8] The generally accepted mechanism under basic conditions is as follows:
-
Deprotonation: A base, such as potassium carbonate or potassium phosphate, abstracts the acidic proton from the α-carbon of TosMIC, generating a nucleophilic carbanion.
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an intermediate alkoxide.
-
Cyclization: The newly formed alkoxide attacks the isocyanide carbon in an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.
-
Elimination: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid) from the oxazoline intermediate, leading to the formation of the aromatic 5-substituted oxazole.
The final elimination step is often the rate-determining step and is significantly accelerated by microwave heating.
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Phenyl-1,3-oxazole
This protocol provides a representative procedure for the synthesis of 5-phenyl-1,3-oxazole from benzaldehyde and TosMIC. The reaction can be readily adapted to a wide range of substituted aromatic and heteroaromatic aldehydes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | Reagent grade, ≥99% | Sigma-Aldrich | Purify by distillation if necessary |
| Tosylmethyl isocyanide (TosMIC) | 98% | Sigma-Aldrich | Store under inert gas, moisture-sensitive |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥97% | Sigma-Aldrich | |
| Isopropanol (IPA) | Anhydrous, 99.5% | Sigma-Aldrich | |
| Ethyl acetate | ACS grade | Fisher Scientific | For extraction and chromatography |
| Hexanes | ACS grade | Fisher Scientific | For chromatography |
| 10 mL Microwave reaction vial | - | CEM, Biotage, etc. | With snap cap and stir bar |
| Microwave Synthesizer | - | CEM, Biotage, etc. | Monomode reactor recommended |
Equipment Setup
A dedicated laboratory microwave synthesizer is required for this procedure.[9] Domestic microwave ovens should never be used for chemical synthesis due to the lack of temperature and pressure controls, and the risk of explosion and chemical exposure.[9][10]
-
Reactor Type: A monomode microwave reactor is recommended for small-scale synthesis as it provides a high heating rate and uniform energy distribution.[2]
-
Reaction Vessels: Use only pressure-rated, microwave-safe glass vials designed for the specific microwave system. Ensure the vials are clean, dry, and free of any cracks or defects.
-
Stirring: Efficient stirring is crucial to prevent localized superheating. Use a magnetic stir bar appropriate for the size of the reaction vial.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add benzaldehyde (1.18 mmol, 1.0 equiv.), tosylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv.).
-
Solvent Addition: Add 5 mL of anhydrous isopropanol (IPA) to the vial.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 65 °C
-
Time: 8 minutes
-
Power: 350 W (or use dynamic power control to maintain the target temperature)
-
Stirring: On (e.g., 600 rpm)
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either passively or using the instrument's compressed air cooling system).
-
Work-up:
-
Once cooled, carefully open the vial in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-phenyl-1,3-oxazole. The expected yield is typically high, often exceeding 90%.[1][11]
Caption: Experimental Workflow for Microwave-Assisted Oxazole Synthesis.
Substrate Scope and Versatility
A key advantage of this microwave-assisted protocol is its broad substrate scope.[12][13] A variety of substituted aromatic and heteroaromatic aldehydes can be successfully employed to generate a library of 5-substituted oxazoles.
| Aldehyde Substrate | Substituent Position | Yield (%) | Reference |
| Benzaldehyde | - | 96 | [1][11] |
| 4-Methylbenzaldehyde | para | 94 | [1] |
| 4-Methoxybenzaldehyde | para | 92 | [1] |
| 4-Chlorobenzaldehyde | para | 95 | [1] |
| 4-Bromobenzaldehyde | para | 93 | [1] |
| 4-Nitrobenzaldehyde | para | 91 | [1] |
| 2-Nitrobenzaldehyde | ortho | 89 | [1] |
| 3-Hydroxybenzaldehyde | meta | 90 | [1] |
| 2-Naphthaldehyde | - | 92 | [1] |
| 2-Thiophenecarboxaldehyde | - | 88 | [12] |
Note: Electron-donating and electron-withdrawing groups on the aromatic ring of the aldehyde are well-tolerated, generally providing good to excellent yields.[1]
Product Characterization
The synthesized 5-substituted oxazoles can be characterized using standard analytical techniques.
| Technique | Expected Results for 5-Phenyl-1,3-oxazole |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.9 (s, 1H, oxazole C2-H), ~7.7 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~7.3 (s, 1H, oxazole C4-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~151.0 (C2), ~150.9 (C5), ~128.9, ~128.3, ~128.1, ~124.1 (Aromatic C), ~123.3 (C4).[14][15] |
| Mass Spec. (ESI+) | Calculated for C₉H₇NO [M+H]⁺: 146.0600; Found: 146.0602. |
| FT-IR (cm⁻¹) | ~3120 (C-H stretch, oxazole), ~1610 (C=N stretch, oxazole). |
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or wet TosMIC. 2. Impure aldehyde (e.g., oxidized to carboxylic acid). 3. Insufficiently strong or wet base. 4. Inefficient heating. | 1. Use fresh, anhydrous TosMIC. Handle under inert atmosphere. 2. Purify the aldehyde by distillation or chromatography. 3. Use anhydrous K₃PO₄ or switch to a stronger non-nucleophilic base like DBU. Ensure all reagents and solvents are dry. 4. Ensure proper stirring and confirm the microwave is functioning correctly. Increase temperature slightly (e.g., to 75-80 °C). |
| Formation of Oxazoline Intermediate | Incomplete elimination of the tosyl group. | 1. Increase the reaction time or temperature. 2. Use a stronger base or increase the stoichiometry of the base.[16] |
| Formation of Nitrile Byproduct | Presence of ketone impurities in the aldehyde starting material. | Purify the aldehyde starting material to remove any ketone contaminants.[16] |
| Difficult Product Purification | Residual p-toluenesulfinic acid byproduct. | During work-up, wash the organic layer with a dilute aqueous solution of sodium hydrosulfide (NaHS) to remove the sulfinic acid.[16][17] |
Safety Precautions
-
Microwave Safety: Only use a microwave reactor designed for laboratory use.[9][18] Never use a domestic microwave oven. Regularly inspect the door seals and interlocks for damage.[18][19] Do not operate the microwave with the door open or if it is damaged.[10]
-
Pressure: Do not overfill reaction vials (no more than 2/3 full is recommended).[18] Always use pressure-rated vials and ensure they are properly sealed. Be aware that heating solvents in a sealed vessel will generate significant pressure.
-
Chemical Hazards: TosMIC is moisture-sensitive and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood. Aldehydes can be irritants. Isopropanol is flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[19] When removing hot vials from the reactor, use thermal gloves.[18]
Conclusion
The microwave-assisted Van Leusen synthesis of 5-substituted oxazoles offers a rapid, efficient, and versatile method for accessing this important class of heterocyclic compounds. By leveraging the principles of microwave heating, researchers can significantly shorten reaction times, improve yields, and simplify purification compared to conventional methods. This protocol provides a robust foundation for the synthesis of diverse oxazole libraries, empowering medicinal chemists and drug development professionals in their quest for novel therapeutics.
References
- 1. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. ijrpas.com [ijrpas.com]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. rsc.org [rsc.org]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. benchchem.com [benchchem.com]
- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 18. Microwave Safety [k-state.edu]
- 19. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
Application Notes and Protocols for Antimicrobial Activity Assays of 5-(3-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of a chlorophenyl substituent on the oxazole ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic effects, potentially enhancing its biological activity. This document provides detailed application notes and experimental protocols for assessing the antimicrobial potential of 5-(3-Chlorophenyl)oxazole.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative 5-(3-chlorophenyl)-1,3,4-oxadiazole derivative against several Gram-positive and Gram-negative bacteria. This data is presented to exemplify the expected outcomes from the described antimicrobial assays.
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 11.04 ± 0.76 |
| Bacillus subtilis | Gram-positive | 12.42 ± 0.93 |
| Salmonella typhi | Gram-negative | 8.50 ± 1.96 |
| Escherichia coli | Gram-negative | 11.59 ± 1.07 |
| Klebsiella pneumoniae | Gram-negative | 9.10 ± 1.50 |
| Pseudomonas aeruginosa | Gram-negative | 10.22 ± 2.11 |
Note: Data is derived from studies on 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives and should be considered as a proxy for the potential activity of this compound.
Experimental Protocols
Two standard and widely accepted methods for determining the antimicrobial activity of a compound are the Broth Microdilution method for quantitative assessment of the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for qualitative screening.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 600 nm.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (diluted from stock in MHB to twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a stock solution of this compound in a suitable volatile solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of the stock solution onto sterile paper disks to achieve a desired concentration per disk.
-
Allow the disks to dry completely in a sterile environment.
-
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared antimicrobial disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Place a blank disk (impregnated with the solvent only) as a negative control. A disk with a known antibiotic can be used as a positive control.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Visualizations
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Application Notes and Protocols for 5-Aryl-Oxazole Derivatives in Anticancer Cell Line Studies
Disclaimer: No specific experimental data was found for 5-(3-Chlorophenyl)oxazole in publicly available research. The following application notes and protocols are based on published studies of structurally related 5-phenyl-oxazole and 5-aryl-oxadiazole derivatives with reported anticancer activity. These notes are intended to serve as a general guideline for researchers investigating similar compounds.
Introduction
Oxazole-containing heterocyclic compounds represent a promising scaffold in the development of novel anticancer agents.[1][2][3] Derivatives with substituted phenyl rings at various positions on the oxazole core have demonstrated potent cytotoxic and antiproliferative activities against a range of human cancer cell lines.[4][5] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization, protein kinase signaling, and the induction of apoptosis.[1][6] These application notes provide an overview of the potential anticancer applications of 5-aryl-oxazole derivatives, along with detailed protocols for their in vitro evaluation.
Data Presentation: Anticancer Activity of Representative Oxazole/Oxadiazole Derivatives
The following tables summarize the in vitro anticancer activity of various substituted phenyl-oxazole and -oxadiazole derivatives against several human cancer cell lines. This data is compiled from multiple studies and is presented to illustrate the potential potency and selectivity of this class of compounds.
Table 1: Cytotoxicity of Ferulic and Caffeic Acid-Based Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 5 * | U87 (Glioblastoma) | 35.1 |
| T98G (Glioblastoma) | 34.4 | |
| LN229 (Glioblastoma) | 37.9 | |
| SKOV3 (Ovarian Cancer) | 14.2 | |
| MCF7 (Breast Cancer) | 30.9 | |
| A549 (Lung Cancer) | 18.3 |
*Data extracted from a study on caffeic acid-based 1,3,4-oxadiazole derivatives.[5]
Table 2: Growth Inhibition by a 1,3,4-Oxadiazole Derivative in Prostate Cancer Cells
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 43 * | DU-45 (Prostate Cancer) | 0.118 |
*Data for a 1,3,4-oxadiazole derivative with a 3,4,5-trimethoxy substituent, which was found to arrest the cell cycle at the G2/M phase.[7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of novel 5-aryl-oxazole derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compound (5-aryl-oxazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentrations typically range from 0.01 to 100 µM.[8] The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with the test compound.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by the test compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, p-Akt, p-ERK, cleaved caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways
Caption: Overview of potential anticancer mechanisms of aryl-oxazole derivatives.
Caption: Simplified signaling pathway for tubulin inhibitors.
Experimental Workflow
Caption: A typical workflow for in vitro anticancer screening of novel compounds.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 5-(3-Chlorophenyl)oxazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 5-(3-Chlorophenyl)oxazole core represents a promising starting point for the discovery of novel therapeutic agents. High-throughput screening (HTS) is a critical technology in drug discovery that enables the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[3][4][5] This document provides detailed protocols and application notes for conducting HTS campaigns with this compound libraries, focusing on a representative kinase inhibition assay.
Target Selection: Kinase Inhibition
Kinases are a well-established class of drug targets, particularly in oncology, due to their frequent dysregulation in cancer.[6][7][8] The general principles of kinase inhibitor screening are well-suited for an HTS format. This protocol will focus on screening a this compound library against a hypothetical serine/threonine kinase, "Kinase-X," implicated in a cancer-related signaling pathway.
High-Throughput Screening Workflow
The overall workflow for an HTS campaign is a multi-step process designed for efficiency and accuracy in identifying promising lead compounds.[3][9]
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a robust and sensitive biochemical assay suitable for HTS to identify inhibitors of Kinase-X.[10] HTRF assays are well-suited for HTS due to their stability and low background.[10][11]
Materials:
-
Kinase-X (recombinant)
-
Biotinylated peptide substrate for Kinase-X
-
ATP (Adenosine triphosphate)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody (Donor)
-
XL665-conjugated Streptavidin (Acceptor)
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 0.01% Tween-20
-
This compound compound library (dissolved in DMSO)
-
Positive Control (e.g., a known kinase inhibitor like Staurosporine)
-
Negative Control (DMSO)
-
384-well low-volume white microplates
Protocol:
-
Compound Plating:
-
Dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate using an acoustic liquid handler.
-
Dispense 50 nL of DMSO into the negative control wells.
-
Dispense 50 nL of the positive control inhibitor into the positive control wells.
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of Kinase-X and its biotinylated peptide substrate in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Dispense 5 µL of the ATP solution to all wells to start the kinase reaction. The final concentration of ATP should be at its Km value.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF detection reagent mix containing the Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated Streptavidin in detection buffer.
-
Dispense 10 µL of the detection mix to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Cell-Based Secondary Assay: Target Engagement
To confirm that "hit" compounds inhibit Kinase-X within a cellular context, a target engagement assay is crucial.[6][12] This protocol utilizes a cellular thermal shift assay (CETSA) approach in a high-throughput format.
Materials:
-
Cancer cell line overexpressing Kinase-X
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PBS (Phosphate-buffered saline)
-
Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibody against Kinase-X
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well PCR plates
-
Western blot apparatus
Protocol:
-
Cell Treatment:
-
Seed the cancer cells in 96-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the hit compounds (and controls) for 2 hours.
-
-
Thermal Shift:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS and transfer to 96-well PCR plates.
-
Heat the plates at a specific temperature (e.g., 55°C) for 3 minutes using a thermal cycler. This temperature is optimized to denature the unbound protein.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Analysis of Soluble Protein:
-
Centrifuge the plates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Perform a Western blot on the supernatant to detect the amount of soluble Kinase-X.
-
Quantify the band intensity. Increased band intensity in the presence of a compound indicates stabilization and therefore target engagement.
-
Data Presentation and Analysis
Quantitative data from HTS should be carefully analyzed to ensure quality and to identify true hits.[3][9] Key quality control metrics include the Z'-factor, which assesses the robustness of the assay.[13]
Table 1: Primary HTS Data Summary for a Representative Plate
| Compound ID | Concentration (µM) | HTRF Ratio | % Inhibition | Hit Flag |
| Cmpd-001 | 10 | 18500 | 8.5 | No |
| Cmpd-002 | 10 | 19200 | 4.9 | No |
| Cmpd-003 | 10 | 8500 | 58.0 | Yes |
| ... | ... | ... | ... | ... |
| Cmpd-384 | 10 | 17900 | 11.4 | No |
| Positive Ctrl | 10 | 5000 | 75.3 | N/A |
| Negative Ctrl | N/A | 20200 | 0.0 | N/A |
Percent inhibition is calculated as: 100 * (1 - (Sample_Ratio - Positive_Ctrl_Ratio) / (Negative_Ctrl_Ratio - Positive_Ctrl_Ratio)) A "Hit" is typically defined as a compound that exhibits inhibition greater than three standard deviations from the mean of the negative controls.
Table 2: Dose-Response Data for a Confirmed Hit
| Compound ID | Concentration (µM) | % Inhibition |
| Cmpd-003 | 100 | 98.2 |
| Cmpd-003 | 30 | 95.1 |
| Cmpd-003 | 10 | 88.7 |
| Cmpd-003 | 3 | 65.4 |
| Cmpd-003 | 1 | 49.8 |
| Cmpd-003 | 0.3 | 25.3 |
| Cmpd-003 | 0.1 | 8.9 |
| IC₅₀ (µM) | 1.02 |
Signaling Pathway and Assay Logic Visualization
Understanding the underlying biological pathway is crucial for interpreting screening results.
Caption: A simplified signaling pathway involving Kinase-X and its inhibition.
The logic of the HTRF assay is based on the proximity of a donor and acceptor fluorophore when the substrate is phosphorylated.
Caption: The principle of the HTRF kinase assay.
Conclusion
The protocols and workflows outlined in this document provide a robust framework for conducting high-throughput screening of this compound libraries. By employing a combination of sensitive biochemical primary screens and relevant cell-based secondary assays, researchers can efficiently identify and validate novel kinase inhibitors. The systematic approach to data analysis and visualization is essential for making informed decisions in the hit-to-lead optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 4. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 6. inits.at [inits.at]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. knime.com [knime.com]
- 10. An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Design and Implementation of High Throughput Screening Assays for Drug Discoveries | Semantic Scholar [semanticscholar.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for Molecular Docking Simulation of 5-(3-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The inclusion of a chlorophenyl group can further enhance the biological activity of these molecules. This document provides a detailed protocol for the molecular docking simulation of 5-(3-Chlorophenyl)oxazole with two potential protein targets: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the Heme-binding protein HmuY from Porphyromonas gingivalis. These targets are selected based on the known activities of similar oxazole-containing compounds. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding affinities and mechanisms of action.[1][2][3][4][5]
Target Proteins and Ligand
Ligand: this compound
Target Proteins:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers.[6][7]
-
Heme-binding protein HmuY: A protein from the periodontal pathogen Porphyromonas gingivalis that is crucial for its heme acquisition and survival.[8][9]
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data from molecular docking simulations of this compound with the selected target proteins. These values are for illustrative purposes and are based on docking scores observed for similar compounds in the literature.[8][9]
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
| EGFR Tyrosine Kinase (Active State) | 1M17 | -8.5 | 1.5 | Met793, Leu718, Val726, Ala743, Lys745, Thr790 |
| EGFR Tyrosine Kinase (Inactive State) | 4HJO | -7.9 | 3.2 | Met766, Leu788, Cys797, Leu844, Asp855 |
| Heme-binding protein HmuY | 3H8T | -9.2 | 0.8 | His134, His166, Tyr58, Trp163 |
Experimental Protocols
Protocol 1: Molecular Docking Simulation using AutoDock Vina
This protocol outlines the steps for performing a molecular docking simulation of this compound with EGFR tyrosine kinase (PDB ID: 1M17) using AutoDock Vina.[1][2]
1. Preparation of the Receptor (EGFR Tyrosine Kinase)
-
Step 1: Obtain the Protein Structure. Download the crystal structure of EGFR tyrosine kinase in PDB format from the Protein Data Bank (e.g., PDB ID: 1M17).[4][10]
-
Step 2: Prepare the Protein.
-
Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.
-
Remove all water molecules and any co-crystallized ligands and ions from the protein structure.
-
Add polar hydrogens to the protein.
-
Save the cleaned protein structure as a PDB file.
-
-
Step 3: Convert to PDBQT format.
-
Use AutoDockTools (ADT) to convert the cleaned PDB file to the PDBQT format. This step adds Gasteiger charges to the protein atoms.
-
2. Preparation of the Ligand (this compound)
-
Step 1: Obtain the Ligand Structure. The 2D structure of this compound can be drawn using software like ChemDraw and saved in MOL format.
-
Step 2: Convert to 3D Structure. Use a program like Open Babel to convert the 2D MOL file to a 3D PDB file.
-
Step 3: Energy Minimization. Perform energy minimization of the 3D ligand structure using software like Avogadro or the PRODRG server.
-
Step 4: Convert to PDBQT format.
-
Use AutoDockTools (ADT) to convert the energy-minimized PDB file to the PDBQT format. This will assign rotatable bonds and charges.
-
3. Setting up the Docking Grid
-
Step 1: Identify the Binding Site. The binding site can be identified from the literature or by locating the position of the co-crystallized ligand in the original PDB file. For EGFR, the ATP-binding site is the target.
-
Step 2: Define the Grid Box.
-
In AutoDockTools, load the prepared receptor (PDBQT file).
-
Define a grid box that encompasses the entire binding site. The center and dimensions of the grid box need to be specified. For EGFR (1M17), the grid center could be set around the coordinates of the original inhibitor.
-
4. Running the Docking Simulation
-
Step 1: Create a Configuration File. Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Step 2: Run AutoDock Vina. Execute the docking simulation from the command line:
5. Analysis of Results
-
Step 1: Examine the Log File. The log file (log.txt) will contain the binding affinity scores (in kcal/mol) for the different binding poses of the ligand.
-
Step 2: Visualize the Docking Poses.
-
Open the output file (docking_results.pdbqt) in a molecular visualization tool along with the receptor PDBQT file.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues for the best-scoring poses.
-
Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a molecular docking simulation.
EGFR Signaling Pathway Inhibition
Caption: Simplified diagram of EGFR signaling and its inhibition by this compound.
HmuY Heme Acquisition Pathway
Caption: Proposed mechanism of inhibiting the HmuY heme acquisition pathway.
References
- 1. Unique Properties of Heme Binding of the Porphyromonas gingivalis HmuY Hemophore-like Protein Result from the Evolutionary Adaptation of the Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
Application Notes and Protocols for Testing 5-(3-Chlorophenyl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(3-Chlorophenyl)oxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A growing body of evidence suggests that many of these biological activities are elicited through the modulation of key signaling pathways, often involving the inhibition of specific protein kinases.
This document provides detailed application notes and experimental protocols for the development of assays to test novel this compound derivatives. The focus is on assays relevant to kinase inhibition and the downstream cellular consequences, such as cytotoxicity. These protocols are designed to be a starting point for researchers to screen and characterize new chemical entities based on this promising scaffold.
Target Signaling Pathway: p38 MAPK
Several studies on structurally related isoxazole derivatives have identified the p38 mitogen-activated protein (MAP) kinase as a key molecular target.[2] The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress stimuli. Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-6, making it an attractive target for anti-inflammatory drug discovery. The following diagram illustrates the canonical p38 MAPK signaling cascade.
Data Presentation: In Vitro Activity of Exemplary Oxazole Derivatives
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives. This data is intended to serve as a template for presenting results from the assays described in the subsequent sections.
Table 1: p38α MAPK Kinase Inhibition
| Compound ID | This compound Derivative | p38α IC50 (nM) |
| CPO-001 | 2-amino-5-(3-chlorophenyl)oxazole | 150 |
| CPO-002 | 4-acetyl-5-(3-chlorophenyl)oxazole | 75 |
| CPO-003 | 5-(3-chlorophenyl)-4-phenyloxazole | 210 |
| SB-203580 | Reference Inhibitor | 50 |
Table 2: Cell Viability in MCF-7 Breast Cancer Cell Line
| Compound ID | This compound Derivative | IC50 (µM) |
| CPO-001 | 2-amino-5-(3-chlorophenyl)oxazole | 15.2 |
| CPO-002 | 4-acetyl-5-(3-chlorophenyl)oxazole | 8.9 |
| CPO-003 | 5-(3-chlorophenyl)-4-phenyloxazole | 25.6 |
| Doxorubicin | Reference Drug | 0.8 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of this compound derivatives against a target kinase, using p38α as an example. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate peptide (e.g., ATF2-based peptide)
-
ATP
-
This compound derivatives
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Workflow:
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2.5 µL of p38α kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[3]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7). The assay measures the metabolic activity of viable cells.[4][5]
Materials:
-
MCF-7 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Target Binding
This protocol provides a method to study the direct binding of this compound derivatives to a target protein, such as a kinase. It relies on a competitive binding format where the test compound displaces a fluorescently labeled tracer from the protein's binding site.
Materials:
-
Target protein (e.g., p38α kinase)
-
Fluorescently labeled tracer (a small molecule known to bind the target with a fluorescent tag)
-
This compound derivatives
-
FP Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Workflow:
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.
-
Titrate the target protein against the fixed tracer concentration to determine the Kd (dissociation constant) and the protein concentration that yields approximately 80% of the maximum polarization window.
-
-
Compound Screening:
-
Prepare serial dilutions of the this compound derivatives in FP Assay Buffer.
-
In a 384-well plate, add the target protein, fluorescent tracer, and diluted compounds.
-
Include controls for low polarization (tracer only) and high polarization (tracer + protein, no compound).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[2]
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis:
-
The decrease in polarization is proportional to the displacement of the tracer by the test compound.
-
Plot the polarization values against the logarithm of the compound concentration to determine the IC50.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Conclusion
The protocols and guidelines presented here offer a robust framework for the initial characterization of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively screen for potent modulators of relevant signaling pathways, such as the p38 MAPK cascade, and assess their potential as therapeutic agents. The provided workflows and data presentation templates are intended to streamline the assay development process and facilitate the clear and concise reporting of findings.
References
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: 5-(3-Chlorophenyl)oxazole as a Scaffold for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 5-(3-chlorophenyl)oxazole scaffold for the generation of diverse chemical libraries. The protocols outlined herein are designed to be adaptable for high-throughput synthesis and are supported by relevant biological activity data of analogous compounds, highlighting the potential of this scaffold in drug discovery.
Introduction
The oxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for the design of novel therapeutics. The this compound scaffold offers a synthetically accessible and versatile platform for combinatorial chemistry. The presence of the chlorophenyl group provides a handle for modulating lipophilicity and engaging in specific interactions with biological targets, while the oxazole ring itself presents multiple points for diversification. This document details the synthesis of the core scaffold and its elaboration into a combinatorial library, along with potential biological applications.
Synthesis of the this compound Scaffold
The this compound scaffold can be synthesized through several established methods. Two robust and widely applicable routes are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Oxazole Synthesis.
Protocol 1: Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a direct and efficient method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Experimental Protocol:
-
Reaction Setup: To a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: To the stirred solution, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Table 1: Representative Yields for Van Leusen Oxazole Synthesis
| Aldehyde | Product | Yield (%) |
| 3-Chlorobenzaldehyde | This compound | 75-85 |
| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)oxazole | 80-90 |
| Benzaldehyde | 5-Phenyloxazole | 85-95 |
Protocol 2: Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone. This method is particularly useful for producing 2,5-disubstituted oxazoles. To synthesize the this compound scaffold with a point of diversification at the 2-position, a suitable 2-acylamino ketone precursor is required.
Experimental Protocol:
-
Precursor Synthesis: Synthesize 2-amino-1-(3-chlorophenyl)ethan-1-one from 3-chloroacetophenone. Acylate the amino ketone with a desired acid chloride or anhydride (e.g., acetic anhydride for a 2-methyl substituent) to obtain the 2-acylamino-1-(3-chlorophenyl)ethan-1-one precursor.
-
Cyclodehydration: Dissolve the 2-acylamino ketone precursor (1.0 eq) in a suitable solvent such as toluene or dioxane. Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (1.2 eq) or concentrated sulfuric acid (catalytic amount).
-
Reaction: Heat the reaction mixture to reflux (80-110 °C) and monitor by TLC. The reaction time can vary from 2 to 12 hours.
-
Work-up: After cooling, carefully quench the reaction mixture by pouring it onto ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography to yield the 2-substituted-5-(3-chlorophenyl)oxazole.
Safety Precautions: The Robinson-Gabriel synthesis often employs corrosive and hazardous reagents like POCl₃ and strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Combinatorial Library Synthesis
The this compound scaffold is well-suited for solid-phase synthesis, enabling the rapid generation of a large library of analogues. A traceless linker strategy is recommended to ensure the final compounds are released without any residual linker functionality.
Solid-Phase Synthesis Workflow
A possible strategy involves the immobilization of a building block that will ultimately form part of the oxazole ring, followed by sequential reactions to construct the heterocyclic core and introduce diversity.
Caption: General workflow for the solid-phase synthesis of a this compound library.
Detailed Solid-Phase Protocol (Conceptual)
This protocol outlines a conceptual approach for the solid-phase synthesis of a 2,4-disubstituted-5-(3-chlorophenyl)oxazole library.
-
Resin Preparation: Swell a suitable solid support, such as a Rink amide resin, in a compatible solvent (e.g., N,N-dimethylformamide, DMF).
-
Linker Attachment: Attach a traceless linker, for example, a silyl-based linker, to the resin.
-
Building Block 1 (R1) Introduction: Couple a set of diverse carboxylic acids (R1-COOH) to the linker-functionalized resin using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).
-
Building Block 2 (R2) and Scaffold Formation: A multi-step sequence would be required here. For instance, a modified Robinson-Gabriel approach on the solid support could be employed. This would involve the coupling of a second building block that ultimately forms the C4 and C5 of the oxazole ring, incorporating the 3-chlorophenyl moiety.
-
Diversification (Optional): If a suitable functional handle is present on the scaffold, a further diversification step can be performed (e.g., Suzuki coupling if a bromo-substituent is incorporated).
-
Cleavage: Cleave the final compounds from the solid support using a reagent appropriate for the chosen traceless linker (e.g., trifluoroacetic acid, TFA).
-
Purification: Purify the cleaved compounds using techniques such as high-performance liquid chromatography (HPLC) to yield the final library of pure compounds. A catch-and-release strategy can also be employed for purification.
Potential Biological Applications and Representative Data
Derivatives of the oxazole scaffold have demonstrated a wide range of biological activities. The introduction of the 3-chlorophenyl group and further diversification can lead to potent and selective modulators of various biological targets.
Table 2: Representative Biological Activities of Substituted Oxazole Derivatives
| Compound Structure | Target/Activity | IC₅₀ / MIC | Reference |
| 2-(Alkyl/Aryl)-5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives | Antibacterial (e.g., S. aureus) | MIC: 12.5 - 50 µg/mL | [Fictionalized Data based on related literature] |
| 2,5-Disubstituted oxazoles | Anticancer (e.g., HeLa, MCF-7 cell lines) | IC₅₀: 1 - 20 µM | [Fictionalized Data based on related literature] |
| Substituted oxazole-4-carboxamides | Anti-inflammatory (COX-2 inhibition) | IC₅₀: 0.1 - 5 µM | [Fictionalized Data based on related literature] |
Note: The data in this table is representative and intended to illustrate the potential of the oxazole scaffold. Actual activities will depend on the specific substitutions.
Signaling Pathway Example: Inhibition of the COX-2 Pathway
Many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes. A combinatorial library based on the this compound scaffold could be screened for inhibitors of COX-2.
Caption: Potential mechanism of action for an anti-inflammatory this compound derivative.
High-Throughput Screening Workflow
Once a combinatorial library has been synthesized, it can be screened against a variety of biological targets using high-throughput screening (HTS) methods.
Caption: A typical workflow for high-throughput screening of the synthesized library.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel and diverse chemical libraries. Its synthetic tractability, coupled with the proven biological relevance of the oxazole core, makes it an attractive candidate for drug discovery programs targeting a wide range of diseases. The protocols and workflows presented in these application notes provide a solid foundation for researchers to explore the chemical space around this promising scaffold.
Safety Disclaimer
All experimental work should be conducted in a properly equipped laboratory by trained personnel. Researchers should consult the Safety Data Sheets (SDS) for all reagents and solvents used and adhere to all institutional and governmental safety regulations. Particular care should be taken when handling hazardous materials such as TosMIC, strong acids, and phosphorus oxychloride.
Application Notes: High-Throughput Synthesis of 5-(3-Chlorophenyl)oxazole Derivative Libraries
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides [organic-chemistry.org]
- 3. This compound | 89808-76-4 | Benchchem [benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
Application Notes and Protocols for Anti-inflammatory Assays of Oxazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the anti-inflammatory potential of oxazole-based compounds. The methodologies cover key in vitro assays for measuring the inhibition of crucial inflammatory mediators and pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. Oxazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties.[1] Their therapeutic effects are often attributed to the inhibition of key enzymes and signaling pathways in the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and the production of nitric oxide (NO) and pro-inflammatory cytokines.[1] The NF-κB and MAPK signaling pathways are critical regulators of inflammation and are often targeted by anti-inflammatory agents.[2][3] This document outlines standardized protocols to screen and characterize the anti-inflammatory activity of novel oxazole-based compounds.
Data Presentation: In Vitro Anti-inflammatory Activity of Oxazole Derivatives
The following tables summarize the inhibitory activities of various oxazole and oxadiazole derivatives in key anti-inflammatory assays.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | Concentration | % Inhibition of NO | IC50 (µM) | Reference |
| LCY-2-CHO (Carbazole) | - | - | 1.3 ± 0.4 | [4] |
| UA-1 (Ursolic Acid Derivative) | - | - | 2.2 ± 0.4 | [5] |
| 2',3',5,7-tetrahydroxyflavone | - | - | 19.7 | [6] |
| Luteolin | - | - | 17.1 | [6] |
| Compound 8 (bisbenzylidenecyclohexanone) | - | - | 6.68 | [7] |
| Compound 9 (bisbenzylidenecyclohexanone) | - | - | - | [7] |
| Compound 11a (pyrazoline) | - | - | - | [7] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide | - | High | - | [8] |
| Furan Oxazole Amine (P1) | - | - | - | [9] |
| Furan Oxazole Amine (P2) | - | - | - | [9] |
Table 3: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound ID | Cytokine | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| UA-1 | TNF-α | 5.0 | 74.2 ± 2.1 | - | [5] |
| UA-1 | IL-6 | 5.0 | 55.9 ± 3.7 | - | [5] |
| UA-1 | IL-1β | 5.0 | 59.7 ± 4.2 | - | [5] |
| Sinapaldehyde | TNF-α | - | - | - | [10] |
| Sinapaldehyde | IL-6 | - | - | - | [10] |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the oxazole-based test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Sodium Nitrite (NaNO2) standard solution.
-
96-well microplate reader.
Protocol:
-
After the 24-hour incubation with test compounds and LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric COX inhibitor screening kit.
-
Microplate reader.
Protocol (General, based on commercial kits):
-
Prepare the reaction buffer and other reagents as per the kit instructions.
-
Add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the oxazole-based test compounds at various concentrations to the respective wells. Include a vehicle control and a known COX inhibitor as a positive control.
-
Incubate the plate for a specified time at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a further period to allow for the enzymatic reaction to proceed.
-
Stop the reaction and measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of test compounds to inhibit the activity of lipoxygenase.
Materials:
-
Lipoxygenase enzyme solution (e.g., from soybean).
-
Linoleic acid or arachidonic acid (substrate).
-
Borate buffer (pH 9.0).
-
UV-Vis spectrophotometer.
Protocol:
-
Prepare a reaction mixture containing the borate buffer and the lipoxygenase enzyme solution.
-
Add the oxazole-based test compound at various concentrations to the reaction mixture.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.
-
Calculate the rate of reaction and determine the percentage of LOX inhibition.
-
Calculate the IC50 value for the compound.
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Wash buffer.
-
Substrate solution.
-
Stop solution.
-
96-well microplate reader.
Protocol:
-
Collect the cell culture supernatants after treatment with the test compounds and LPS as described in section 1.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps: a. Coating a 96-well plate with a capture antibody specific for the cytokine of interest. b. Adding the cell culture supernatants and standards to the wells. c. Incubating to allow the cytokine to bind to the capture antibody. d. Washing the plate to remove unbound substances. e. Adding a detection antibody conjugated to an enzyme (e.g., HRP). f. Incubating to allow the detection antibody to bind to the captured cytokine. g. Washing the plate again. h. Adding a substrate solution that is converted by the enzyme to produce a colored product. i. Stopping the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve and determine the percentage of inhibition.
Mandatory Visualizations
Signaling Pathways
Caption: NF-κB signaling pathway and potential inhibition by oxazole compounds.
Caption: MAPK signaling pathway and potential points of inhibition.
Experimental Workflows
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Caption: General workflow for a sandwich ELISA to quantify cytokines.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of 5-(3-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of 5-(3-Chlorophenyl)oxazole on cell viability and cytotoxicity. The protocols outlined below describe standard colorimetric and fluorescence-based assays to quantify cellular responses to this compound.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] The oxazole ring is a key structural motif found in various biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Preliminary studies on similar oxazole-containing compounds suggest potential cytotoxic effects on certain cancer cell lines.[3] Therefore, it is crucial to determine the cytotoxic profile of this compound to understand its therapeutic potential and toxicological properties.
This document provides detailed protocols for three common assays used to assess cell health: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V-FITC/PI assay for apoptosis detection.
Data Presentation
The following tables are examples of how to structure and present quantitative data obtained from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 1 | 95.2 ± 5.1 | |
| 10 | 78.6 ± 6.2 | |
| 25 | 51.3 ± 4.8 | |
| 50 | 22.7 ± 3.9 | |
| 100 | 8.1 ± 2.5 |
Table 2: Cytotoxicity of this compound (LDH Release Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 6.8 ± 1.5 |
| 10 | 15.4 ± 2.3 |
| 25 | 35.1 ± 3.7 |
| 50 | 62.9 ± 5.4 |
| 100 | 88.5 ± 6.1 |
Table 3: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | 96.1 ± 2.5 | 2.5 ± 0.8 | 1.4 ± 0.5 |
| 25 | 65.3 ± 4.1 | 25.8 ± 3.2 | 8.9 ± 1.9 |
| 50 | 30.7 ± 3.8 | 48.2 ± 4.5 | 21.1 ± 3.3 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][5]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Adherent or suspension cells
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[6]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][7]
-
Read the absorbance at 570 nm using a microplate reader.[8]
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[9]
Materials:
-
This compound
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
96-well plates
-
Adherent or suspension cells
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Incubate the plate for the desired exposure period.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis.[12] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates or T25 flasks
-
Cells in culture
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate or T25 flask and allow them to attach overnight.[12]
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.[13]
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X binding buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour.[14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12]
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Generalized Cell Death Signaling Pathways
Caption: Potential signaling pathways affected by cytotoxic compounds.
References
- 1. This compound | 89808-76-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole | 651059-73-3 [smolecule.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. atcc.org [atcc.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. mcb.berkeley.edu [mcb.berkeley.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Radiolabeling 5-(3-Chlorophenyl)oxazole for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and radiolabeling of 5-(3-Chlorophenyl)oxazole, a critical step for its use in radioligand binding studies to characterize its interaction with biological targets such as G protein-coupled receptors (GPCRs).[1][2][3] Two primary radiolabeling strategies are presented: tritium ([³H]) labeling via catalytic dehalogenation and carbon-14 ([¹⁴C]) labeling using a labeled precursor.
Introduction
This compound is a heterocyclic compound with potential applications in drug discovery. To investigate its binding affinity (Kd) and receptor density (Bmax) at a target of interest, radiolabeling is an indispensable tool.[4][5] The choice between tritium and carbon-14 labeling depends on the specific requirements of the study. Tritium labeling often provides higher specific activity, which is advantageous for detecting low-density targets, while carbon-14 offers a metabolically stable label.[6][7][8]
Synthesis of Unlabeled Precursor: this compound
A reliable method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis.[9][10][11][12] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the unlabeled precursor required for tritiation or as a standard for C-14 labeling.
Materials:
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3-chlorobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Method 1: Tritium ([³H]) Labeling of this compound
Catalytic dehalogenative tritiation is an effective method for introducing tritium into aromatic compounds. This protocol outlines the tritiation of this compound.
Protocol 2: [³H]-Labeling of this compound
Materials:
-
This compound (precursor)
-
Palladium on carbon (10% Pd/C)
-
Tritium gas (³H₂)
-
Ethyl acetate (anhydrous)
-
Triethylamine (Et₃N)
-
Methanol (for quenching)
-
HPLC grade solvents for purification
Procedure:
-
In a specialized radiolabeling apparatus, dissolve this compound in anhydrous ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Evacuate the reaction vessel and backfill with tritium gas to the desired pressure.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the incorporation of tritium using a suitable radio-detector.
-
After the reaction, carefully vent the excess tritium gas.
-
Quench the reaction by adding a small amount of methanol.
-
Filter the reaction mixture through a syringe filter to remove the catalyst.
-
Concentrate the filtrate under a stream of nitrogen.
-
Purify the crude [³H]-5-(3-Chlorophenyl)oxazole using reverse-phase high-performance liquid chromatography (HPLC).[15][16][17]
Table 1: Expected Results for [³H]-5-(3-Chlorophenyl)oxazole Synthesis
| Parameter | Expected Value |
| Radiochemical Yield | 15 - 30% |
| Specific Activity | 20 - 30 Ci/mmol[18] |
| Radiochemical Purity | >98% |
Method 2: Carbon-14 ([¹⁴C]) Labeling of this compound
Carbon-14 labeling can be achieved by incorporating a ¹⁴C-labeled building block during the synthesis. One approach is to use [¹⁴C]-3-chlorobenzaldehyde in the van Leusen oxazole synthesis. A more advanced approach involves palladium-catalyzed carbonylation with [¹⁴C]CO.[19][20][21][22]
Protocol 3: [¹⁴C]-Labeling of this compound via [¹⁴C]-3-chlorobenzaldehyde
Materials:
-
[¹⁴C]-3-chlorobenzaldehyde (custom synthesis required)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard organic synthesis and purification reagents (as in Protocol 1)
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting unlabeled 3-chlorobenzaldehyde with [¹⁴C]-3-chlorobenzaldehyde.
-
Perform the reaction on a small scale in a well-ventilated fume hood suitable for handling radiolabeled compounds.
-
After purification by column chromatography, confirm the identity and purity of the [¹⁴C]-5-(3-Chlorophenyl)oxazole using radio-TLC and HPLC with a radioactivity detector.
Table 2: Expected Results for [¹⁴C]-5-(3-Chlorophenyl)oxazole Synthesis
| Parameter | Expected Value |
| Radiochemical Yield | 40 - 60% (based on [¹⁴C]-3-chlorobenzaldehyde) |
| Specific Activity | 50 - 62 mCi/mmol (for a single ¹⁴C label) |
| Radiochemical Purity | >98% |
Quality Control of Radiolabeled this compound
Protocol 4: Quality Control Procedures
-
Radiochemical Purity:
-
Analyze the purified radiolabeled compound by reverse-phase HPLC with a UV detector and an in-line radioactivity detector.
-
The radiochemical purity is the percentage of the total radioactivity that co-elutes with the unlabeled standard.
-
-
Specific Activity:
-
Determine the concentration of the radiolabeled compound by UV spectroscopy, using a calibration curve generated with the unlabeled standard.
-
Measure the radioactivity of a known amount of the compound using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol) or millicuries per millimole (mCi/mmol).
-
-
Chemical Identity:
-
Confirm the identity of the radiolabeled product by co-elution with an authentic unlabeled standard on HPLC.
-
For [¹⁴C]-labeled compounds, mass spectrometry can be used to confirm the molecular weight.
-
Radioligand Binding Assay Protocol
This protocol describes a general procedure for a saturation binding assay using the newly synthesized radiolabeled this compound to determine Kd and Bmax.[23][24][25]
Protocol 5: Saturation Radioligand Binding Assay
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
[³H]- or [¹⁴C]-5-(3-Chlorophenyl)oxazole (radioligand).
-
Unlabeled this compound (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare a series of dilutions of the radioligand in assay buffer.
-
In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" for each radioligand concentration.
-
For "Total Binding" wells, add assay buffer.
-
For "Non-specific Binding" wells, add a high concentration of unlabeled this compound (e.g., 1000-fold the Kd of the radioligand).
-
-
Incubation:
-
Add the cell membrane preparation to each well.
-
Add the diluted radioligand to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
Table 3: Hypothetical Binding Data for [³H]-5-(3-Chlorophenyl)oxazole
| Parameter | Value |
| Kd (dissociation constant) | 5.2 nM |
| Bmax (receptor density) | 350 fmol/mg protein |
Visualizations
Caption: Overall experimental workflow for radiolabeling and binding studies.
Caption: Logical relationship in a radioligand binding assay.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Identification of ligand-specific G protein-coupled receptor states and prediction of downstream efficacy via data-driven modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon-14 - Wikipedia [en.wikipedia.org]
- 8. Carbon-14 | Dating, Mass, & Half-life | Britannica [britannica.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. 3-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 15. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 27. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-(3-Chlorophenyl)oxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-(3-Chlorophenyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The Van Leusen approach involves the reaction of 3-chlorobenzaldehyde with tosylmethyl isocyanide (TosMIC). The Robinson-Gabriel synthesis utilizes the cyclization of an N-(2-(3-chlorophenyl)-2-oxoethyl)amide.
Q2: How can I synthesize the necessary precursors for these reactions?
A2: For the Van Leusen synthesis, the key precursor is 3-chlorobenzaldehyde, which is commercially available or can be synthesized from m-nitrobenzaldehyde. For the Robinson-Gabriel synthesis, the precursor is 2-amino-1-(3-chlorophenyl)ethanone, which can be prepared from 3-chloroacetophenone.
Q3: What are some common side reactions to be aware of?
A3: In the Van Leusen synthesis, the formation of nitrile byproducts can occur if ketone impurities are present in the aldehyde starting material. For the Robinson-Gabriel synthesis, incomplete cyclization, hydrolysis of intermediates, and polymerization or tar formation under harsh acidic conditions are potential side reactions.[1]
Q4: How does the 3-chloro substituent affect the synthesis?
A4: The electron-withdrawing nature of the chlorine atom on the phenyl ring can impact the reactivity of the starting materials. In the Van Leusen synthesis, electron-withdrawing groups on the aldehyde can sometimes lead to lower yields or require longer reaction times. In the Robinson-Gabriel synthesis, the chloro-substituent may affect the nucleophilicity of the carbonyl group during the cyclization step.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be employed for further purification.
Troubleshooting Guides
Van Leusen Oxazole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive TosMIC reagent. | Use a fresh batch of TosMIC. |
| Incomplete reaction. | Increase reaction time or temperature. Consider using a stronger base like potassium tert-butoxide. | |
| Poor quality of 3-chlorobenzaldehyde. | Purify the aldehyde by distillation or chromatography before use. | |
| Formation of Nitrile Byproduct | Presence of ketone impurities in the aldehyde.[2] | Purify the 3-chlorobenzaldehyde to remove any ketone contaminants.[2] |
| Difficult Product Purification | Residual p-toluenesulfinic acid. | Wash the crude product with a solution of sodium bisulfite. |
| Emulsion during workup. | Add a saturated brine solution to aid in phase separation.[2] |
Robinson-Gabriel Oxazole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete cyclization of the N-acylamino ketone. | Use a stronger dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride.[1] |
| Decomposition of starting material. | Employ milder reaction conditions, for example, by using a less harsh dehydrating agent or lowering the reaction temperature.[3] | |
| Presence of Significant Byproducts | Hydrolysis of the oxazoline intermediate.[1] | Ensure strictly anhydrous reaction conditions by using dry solvents and reagents.[1] |
| Tar Formation | Highly reactive intermediates polymerizing under strong acid catalysis.[1] | Lower the reaction temperature and consider using a lower concentration of the acid catalyst.[1] |
| Difficult Product Purification | Similar polarity of the product and byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the impurity if it is difficult to separate. |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
This protocol is adapted from general procedures for the Van Leusen oxazole synthesis.[2][4]
Materials:
-
3-Chlorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 3-chlorobenzaldehyde (1.0 mmol) and tosylmethyl isocyanide (1.1 mmol) in anhydrous methanol (10 mL), add potassium carbonate (2.0 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data (Expected):
| Reactant | Molar Eq. | Yield (%) | Purity (%) |
| 3-Chlorobenzaldehyde | 1.0 | 75-85 | >95 (after chromatography) |
| Tosylmethyl isocyanide | 1.1 | ||
| Potassium carbonate | 2.0 |
Protocol 2: Robinson-Gabriel Synthesis of this compound
This protocol is a proposed route based on the general principles of the Robinson-Gabriel synthesis.[5][6][7]
Step A: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride
This step is based on known procedures for the synthesis of α-amino ketones.[8]
Materials:
-
3-Chloroacetophenone
-
Bromine
-
Ammonia
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Brominate 3-chloroacetophenone to yield 2-bromo-1-(3-chlorophenyl)ethanone.
-
React the α-bromo ketone with ammonia to form 2-amino-1-(3-chlorophenyl)ethanone.
-
Treat the free base with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.
Step B: Acylation of 2-Amino-1-(3-chlorophenyl)ethanone
Materials:
-
2-Amino-1-(3-chlorophenyl)ethanone hydrochloride
-
Formic acid
-
Acetic anhydride
-
Sodium bicarbonate
Procedure:
-
Neutralize 2-amino-1-(3-chlorophenyl)ethanone hydrochloride with a mild base (e.g., sodium bicarbonate).
-
Acylate the resulting free amine with an appropriate acylating agent (e.g., for the 2-unsubstituted oxazole, a formylating agent like formic acid/acetic anhydride can be used) to yield N-(2-(3-chlorophenyl)-2-oxoethyl)formamide.
Step C: Cyclization to this compound
Materials:
-
N-(2-(3-chlorophenyl)-2-oxoethyl)formamide
-
Phosphorus oxychloride (POCl₃) or Sulfuric acid (H₂SO₄)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve N-(2-(3-chlorophenyl)-2-oxoethyl)formamide in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a dehydrating agent (e.g., POCl₃ or concentrated H₂SO₄) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.
-
After completion, carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Quantitative Data (Expected):
| Step | Product | Yield (%) |
| A | 2-Amino-1-(3-chlorophenyl)ethanone HCl | 60-70 |
| B | N-(2-(3-chlorophenyl)-2-oxoethyl)formamide | 80-90 |
| C | This compound | 70-80 |
Visualizations
Caption: Experimental workflow for the Van Leusen synthesis of this compound.
Caption: Multi-step workflow for the Robinson-Gabriel synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in oxazole synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. scihorizon.com [scihorizon.com]
Technical Support Center: 5-(3-Chlorophenyl)oxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-(3-Chlorophenyl)oxazole, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing 5-substituted oxazoles, such as this compound, are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The Van Leusen method is often favored for its milder conditions and good yields.
Q2: I am getting a low yield in my Van Leusen synthesis of this compound. What are the likely causes?
A2: Low yields in the Van Leusen synthesis can stem from several factors. Common issues include incomplete reaction, formation of a stable oxazoline intermediate, or decomposition of the tosylmethyl isocyanide (TosMIC) reagent. The electron-withdrawing nature of the chloro group on the phenyl ring can influence the reaction rate.
Q3: My Robinson-Gabriel synthesis is producing a significant amount of tar-like byproducts. How can I prevent this?
A3: Tar formation in the Robinson-Gabriel synthesis is typically a result of harsh reaction conditions. The strong acids, like concentrated sulfuric acid, used for the cyclodehydration step can cause decomposition and polymerization of the starting material or intermediates.
Q4: What is a suitable method for purifying this compound?
A4: The most effective method for purifying this compound is flash column chromatography on silica gel. A suitable eluent system would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
Q5: Can microwave irradiation be used to improve the synthesis?
A5: Yes, microwave-assisted synthesis can significantly accelerate the reaction, particularly for the Van Leusen oxazole synthesis, potentially leading to improved yields and shorter reaction times.
Troubleshooting Guides
Van Leusen Oxazole Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive TosMIC reagent. 2. Base is not strong enough. 3. Presence of water in the reaction. | 1. Use freshly opened or properly stored TosMIC. 2. Switch to a stronger base like potassium tert-butoxide or DBU. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Oxazoline Intermediate | Incomplete elimination of the tosyl group. | 1. Increase the reaction temperature after the initial addition of reagents. 2. Use a stronger base to facilitate the elimination step. 3. Extend the reaction time. |
| Nitrile Byproduct Formation | Presence of ketone impurities in the 3-chlorobenzaldehyde. | Purify the 3-chlorobenzaldehyde by distillation or chromatography before use. |
| Decomposition of TosMIC | Reaction conditions are too harsh, or presence of water. | 1. Perform the reaction under strictly anhydrous conditions. 2. Avoid excessively high temperatures. |
Robinson-Gabriel Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield and Tar Formation | Reaction conditions are too harsh for the substrate. | 1. Replace strong mineral acids (e.g., H₂SO₄) with milder dehydrating agents like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA). 2. Lower the reaction temperature. |
| Incomplete Reaction | The dehydrating agent is not potent enough for the substrate. | 1. Switch to a more powerful dehydrating agent such as phosphorus oxychloride (POCl₃). 2. Cautiously increase the stoichiometry of the dehydrating agent. |
| Starting Material Degradation | Hydrolysis of the 2-acylamino-ketone starting material. | 1. Ensure strictly anhydrous conditions. 2. Choose a dehydrating agent that is also a scavenger for water. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-Aryl Oxazoles
| Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Van Leusen Synthesis | 60 - 85 | Milder reaction conditions, readily available starting materials. | Sensitive to water, potential for side reactions if not optimized. |
| Robinson-Gabriel Synthesis | 50 - 75 | Well-established method. | Often requires harsh acidic conditions, leading to byproducts. |
| Microwave-Assisted Van Leusen | 70 - 90 | Significantly reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
Materials:
-
3-Chlorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3-chlorobenzaldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield pure this compound.
Protocol 2: Robinson-Gabriel Synthesis of this compound
Materials:
-
2-Amino-1-(3-chlorophenyl)ethan-1-one hydrochloride (or the free base)
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane
-
Phosphorus oxychloride (POCl₃)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Synthesis of the 2-Acylamino-ketone Precursor
-
Suspend 2-amino-1-(3-chlorophenyl)ethan-1-one hydrochloride (1.0 mmol) in dichloromethane (10 mL).
-
Cool the suspension to 0 °C and add pyridine (2.2 mmol).
-
Slowly add benzoyl chloride (1.1 mmol) to the mixture and allow it to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(benzoylamino)-1-(3-chlorophenyl)ethan-1-one. This is often used in the next step without further purification.
Step 2: Cyclodehydration to form this compound
-
Dissolve the crude
Troubleshooting low yield in Van Leusen oxazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Van Leusen oxazole synthesis. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you to optimize reaction outcomes and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Van Leusen oxazole synthesis in a user-friendly question-and-answer format.
Q1: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I address them?
Low to no product formation is a frequent issue and can stem from several factors:
-
Inactive Reagents: Tosylmethyl isocyanide (TosMIC) and the base used can be deactivated by moisture. Aldehydes can also oxidize over time, reducing their reactivity.[1]
-
Solution: Ensure all reagents are fresh and properly stored. Use freshly dried solvents and handle moisture-sensitive reagents, such as TosMIC and strong bases, under an inert atmosphere (e.g., nitrogen or argon). If aldehyde purity is questionable, purify it by distillation or column chromatography before use.[1]
-
-
Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate TosMIC, which is a crucial first step in the reaction mechanism.[1]
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion.
-
Solution: Gently heating the reaction mixture, for instance to 40-50 °C, after the initial addition of reagents can help drive the reaction to completion.[1]
-
Q2: I am observing a significant amount of a stable oxazoline intermediate in my reaction mixture. How can I promote its conversion to the desired oxazole?
The formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate is a common occurrence, indicating that the final elimination of the tosyl group is incomplete.[1][2]
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy to overcome the activation barrier for the elimination step.[1]
-
Use a Stronger Base: A more potent base can facilitate a more efficient elimination of the tosyl group.[1]
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration may be sufficient to drive the conversion to the final oxazole product.[1]
Q3: My reaction is producing a significant amount of a nitrile byproduct instead of the expected oxazole. What is the cause of this side reaction?
The formation of a nitrile is characteristic of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[1][3]
-
Check Aldehyde Purity: The most probable cause is the presence of ketone impurities in your aldehyde starting material.[1][2]
-
Solution: Purify the aldehyde by distillation or column chromatography to remove any ketone contaminants before setting up the reaction.[1]
-
Q4: I have identified N-(tosylmethyl)formamide as a byproduct in my reaction. Where does it come from and how can I prevent its formation?
N-(tosylmethyl)formamide is a result of the hydrolysis of TosMIC, which can occur in the presence of moisture, especially under basic conditions.[1][4] While its formation consumes the TosMIC reagent, thereby lowering the overall yield of the desired oxazole, it has been reported to act as a promoter in the related Van Leusen imidazole synthesis.[4]
-
Ensure Anhydrous Conditions: To minimize the formation of this byproduct, it is crucial to perform the reaction under strictly anhydrous conditions. This includes using dry solvents and glassware and handling all reagents under an inert atmosphere.[1][2]
Q5: I am having difficulty with product purification. What are some common impurities and how can I remove them?
-
Residual p-toluenesulfinic acid: This byproduct from the elimination step can be challenging to separate from the desired oxazole.
-
Emulsion during workup: The formation of an emulsion can complicate the separation of aqueous and organic layers.
-
Solution: Adding a saturated brine solution during the workup can help to break the emulsion and facilitate a cleaner phase separation.[1]
-
Data Presentation
The choice of reaction parameters significantly influences the yield of the Van Leusen oxazole synthesis. The following tables provide a summary of how different bases and reaction conditions can affect the outcome of the reaction.
Table 1: Effect of Base on the Yield of 5-Phenyloxazole [2]
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 78 |
| Benzaldehyde | t-BuOK | THF | 25 | 85 |
| Benzaldehyde | DBU | THF | 25 | 82 |
Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.
Table 2: Reaction Conditions and Yields for 5-Alkyl-Oxazoles [1]
| Aldehyde (R-CHO) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Butyraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Propyl-oxazole | 75 |
| Isovaleraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Isobutyl-oxazole | 72 |
| Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 5-Cyclohexyl-oxazole | 80 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of 5-Substituted Oxazoles[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Benzyl-5-phenyloxazole[6]
-
In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in methanol (20 mL).
-
Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and logical workflows associated with the Van Leusen oxazole synthesis.
Caption: Reaction mechanism of the Van Leusen oxazole synthesis.
Caption: General experimental workflow for the Van Leusen oxazole synthesis.
Caption: Troubleshooting workflow for low yield in Van Leusen oxazole synthesis.
References
Overcoming solubility issues of 5-(3-Chlorophenyl)oxazole in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-(3-Chlorophenyl)oxazole in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound. The oxazole ring is a key feature in many biologically active molecules. The presence of the chlorophenyl group generally increases the lipophilicity of a molecule, which can lead to poor aqueous solubility. This is a significant challenge in biological assays, as the compound must be fully dissolved in aqueous buffer to ensure accurate and reproducible results. Poor solubility can lead to an underestimation of the compound's potency (e.g., IC50 or EC50) because the actual concentration exposed to the biological target is lower than intended.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | Estimated Value for this compound | Source/Analogue | Significance for Solubility |
| Molecular Weight | ~179.6 g/mol | [1] | Affects the mass required for molar concentrations. |
| Predicted XLogP3 | ~2.7 | 5-(3-Chlorophenyl)-2,5-dihydro-1,2-oxazole[2] | Indicates moderate lipophilicity, suggesting a preference for organic environments over aqueous ones. |
| Melting Point | 46-48°C | [1] | A relatively low melting point might suggest that the crystalline form is not excessively stable, which could be advantageous for solubilization. |
Q3: What is the recommended first step for solubilizing this compound for a biological assay?
A3: The universally recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent. 100% Dimethyl Sulfoxide (DMSO) is the most common choice for initial screening as it can dissolve a wide range of compounds at high concentrations (e.g., 10-30 mM). From this stock solution, the compound is then serially diluted into the aqueous assay buffer to the final desired concentrations.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A4: This phenomenon, known as "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final assay medium. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Overcoming Precipitation
If you observe precipitation of this compound upon dilution of your DMSO stock into the aqueous assay buffer, follow these steps:
Step 1: Determine the Kinetic Solubility
First, it's crucial to determine the kinetic solubility of your compound in the specific buffer you are using. This will define the upper concentration limit for your experiments. A detailed protocol for a kinetic solubility assay is provided in the "Experimental Protocols" section.
Step 2: Optimize the Co-solvent Concentration
-
Lower the Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations in the assay can be toxic to cells and may interfere with the assay itself. Aim for a final DMSO concentration of ≤0.5% (v/v) in your assay. If your compound precipitates at this concentration, you may need to explore other options.
-
Consider Alternative Co-solvents: If DMSO is not suitable for your assay, other co-solvents can be tested. Polyethylene glycol (PEG 400) is a less toxic alternative.
Step 3: Utilize Solubilizing Excipients
If optimizing the co-solvent is insufficient, consider using solubilizing excipients. These should be tested for compatibility with your specific assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity. A starting point is to prepare a stock solution of the compound in a solution of HP-β-CD.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, they can be harsh on cells and may interfere with some assays.
Step 4: Adjust the pH of the Assay Buffer
The solubility of compounds with ionizable groups can be significantly influenced by pH. While the oxazole ring itself is weakly basic, modifications to the buffer pH may alter solubility. This should be approached with caution as changes in pH can also affect your biological system.
Decision Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a sufficient amount of this compound (MW: ~179.6 g/mol ). For example, to make 1 mL of a 10 mM solution, you would need 1.796 mg.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the solid compound.
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 30-40°C) may be used if necessary, but be mindful of compound stability.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a general framework for determining the kinetic solubility of this compound.
-
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Clear, flat-bottom 96-well microplates.
-
A plate reader capable of measuring absorbance or a nephelometer.
-
-
Methodology:
-
Plate Preparation: Add 198 µL of the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of a row. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a 2-fold serial dilution across the row by transferring 100 µL from the first well to the second (containing 100 µL of buffer with 1% DMSO to maintain a constant solvent concentration), and so on.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a buffer/DMSO control.
-
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.
-
Create Compound-Cyclodextrin Complex:
-
Method A (from solid): Add the solid this compound to the HP-β-CD solution and stir or sonicate until dissolved.
-
Method B (from DMSO stock): Add a small volume of a high-concentration DMSO stock of the compound to the HP-β-CD solution. The final DMSO concentration should be kept to a minimum.
-
-
Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature.
-
Assay Dilution: Use this compound-cyclodextrin solution as your stock for further dilutions into the assay buffer. Ensure that the final concentration of HP-β-CD is consistent across all experimental conditions, including controls.
Potential Signaling Pathways
While the direct molecular target of this compound may not be established, structurally similar compounds have been shown to interact with specific signaling pathways. These provide a rational basis for investigating the mechanism of action of this compound.
1. Inhibition of the MAPK/NF-κB Signaling Pathway
A related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, has been shown to have anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. These pathways are crucial in regulating cellular responses to stimuli such as stress, cytokines, and growth factors, and are often implicated in inflammation and cancer.
Caption: Potential inhibition of the MAPK/NF-κB pathway.
2. Modulation of Voltage-Gated Sodium Channels (VGSCs)
Derivatives of 1,2,4-triazole-3-thione, which share some structural similarities with oxazoles, have been identified as ligands for voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons.
Caption: Potential modulation of a voltage-gated sodium channel.
References
Technical Support Center: Purification Strategies for 5-(3-Chlorophenyl)oxazole and Its Analogs
Welcome to the technical support center for the purification of 5-(3-chlorophenyl)oxazole and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound and related compounds.
Question: My crude product containing this compound is an oil and won't crystallize. What should I do?
Answer:
"Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. This often occurs when a solution becomes supersaturated at a temperature above the compound's melting point in that solvent system or due to the presence of impurities that disrupt crystal lattice formation.[1]
Here’s a systematic approach to troubleshoot this problem:
-
Re-dissolve and Slow Down: Gently heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. Placing the flask in an insulated container, such as a Dewar flask filled with warm water, can achieve this.[1] Rapid cooling is a frequent cause of oiling out.[2]
-
Solvent System Modification: The solvent may be too non-polar.[1] Experiment with different solvents or solvent mixtures. A good starting point is to dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[3] Common solvent systems for oxazole derivatives include hexane/ethyl acetate and methanol/dichloromethane.[4][5]
-
Increase Purity: Impurities can significantly lower the melting point of a mixture and hinder crystallization.[1] Consider a preliminary purification step. Flash column chromatography is often effective for removing baseline impurities before attempting crystallization. A purity of at least 80-90% is recommended for successful crystallization.[1]
-
Induce Nucleation: If the solution remains clear and supersaturated, crystal growth may need a nudge.
Question: I'm seeing a low recovery of my 5-aryloxazole analog after silica gel column chromatography. What are the likely causes and how can I improve it?
Answer:
Low recovery from silica gel chromatography can be frustrating. Here are several potential causes and their solutions:
-
Compound Instability on Silica: Oxazoles are generally stable, but some analogs can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[6]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound may be unstable on silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or even reversed-phase silica.[1] Florisil is another option for less challenging separations.[6]
-
Deactivating Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1–2.0%).[7]
-
-
Improper Solvent System:
-
Compound Stuck on the Column: If your compound is very polar, it may not be eluting with your current solvent system.[6] Try a more polar eluent. For highly polar compounds, a solvent system containing methanol in dichloromethane, sometimes with a small amount of ammonium hydroxide, can be effective.[6]
-
Co-elution with Impurities: If your product is eluting with impurities, you may need to try a different solvent system to improve separation.[5] Experiment with various solvent combinations like ether/hexane or acetone/chloroform.[5]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation, resulting in mixed fractions and lower recovery of the pure product.
Frequently Asked Questions (FAQs)
Question: What are the most effective general purification strategies for this compound and its analogs?
Answer:
A multi-step approach is often the most effective for achieving high purity.
-
Aqueous Workup/Extraction: This is a critical first step to remove water-soluble impurities, such as salts and some unreacted starting materials.[1] If your oxazole analog has acidic or basic functionality, you can use pH adjustments to move it between aqueous and organic layers, leaving neutral impurities behind.[1]
-
Column Chromatography: Silica gel column chromatography is a widely used and effective method for separating the target compound from closely related impurities.[4][8] The choice of eluent is crucial; a common starting point for aryl-oxazoles is a mixture of n-hexane and ethyl acetate.[4]
-
Recrystallization: For solid compounds, recrystallization is an excellent final step to achieve high purity.[1] It is particularly effective at removing trace impurities that may have co-eluted during chromatography. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[3]
Question: What are some common impurities I might expect in the synthesis of this compound?
Answer:
The impurities will depend on the synthetic route. A common method for synthesizing 5-aryloxazoles is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC).[9][10] Potential impurities from this synthesis could include:
-
Unreacted Aldehyde: In this case, 3-chlorobenzaldehyde.
-
Unreacted TosMIC.
-
Byproducts from TosMIC: Such as p-tolylsulfinic acid.[9]
-
Side-products from incomplete reaction or alternative reaction pathways.
Other synthetic methods, like the Robinson-Gabriel synthesis (from α-acylamino ketones), will have different potential impurities.[11][12] It is always advisable to consult the specific literature for the synthetic method you are using to anticipate potential byproducts.
Question: How do I choose the right solvent for recrystallizing my 5-aryloxazole derivative?
Answer:
The ideal recrystallization solvent is one in which your compound is poorly soluble at low temperatures but highly soluble at higher temperatures. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[13] For aryl-oxazoles, which have aromatic and heterocyclic character, a range of solvents can be effective.
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Good for more polar oxazole analogs. Can form hydrogen bonds.[3] |
| Esters | Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[3] Often used in combination with hexanes. |
| Hydrocarbons | Hexane, Toluene | Low | 69, 111 | Good for non-polar compounds or as an anti-solvent in a mixed-solvent system. |
| Ethers | Diethyl Ether | Low | 35 | Can be used, but its low boiling point can make it tricky to handle. |
Data compiled from multiple sources.[3][13][14]
Experimental Protocol: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place it in an insulated container.
-
Crystal Formation: Crystals should form as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and allow them to air dry.
Visualizing Purification Workflows
General Purification Workflow for this compound
A typical purification workflow for this compound.
Troubleshooting Crystallization
A decision tree for troubleshooting common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing side product formation in oxazole ring synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side product formation during oxazole ring synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Robinson-Gabriel oxazole synthesis and how can they be minimized?
A1: The Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, can be prone to several side reactions, primarily due to the often harsh acidic conditions. Common side products include enamides, hydrolysis products, and polymers.
Troubleshooting Common Side Products in Robinson-Gabriel Synthesis:
-
Enamide Formation: This occurs when the elimination of water from the 2-acylamino ketone competes with the desired cyclization. To minimize this, optimizing the dehydrating agent and temperature is crucial.[1]
-
Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of key intermediates, reducing the yield of the desired oxazole.[1] Using a more potent dehydrating agent and ensuring anhydrous conditions can mitigate this issue.[1]
-
Polymerization/Tar Formation: Reactive starting materials or intermediates can polymerize under strong acid catalysis.[1] Using milder reaction conditions, such as a less harsh dehydrating agent or lower temperatures, can prevent this.[1]
-
Starting Material Decomposition: Strong acids like concentrated sulfuric acid can cause the degradation of sensitive substrates.[1][2]
Key Recommendations:
-
Optimize the Dehydrating Agent: While traditionally strong acids like H₂SO₄ are used, milder and more modern reagents can offer cleaner reactions and higher yields.[1][2]
-
Control Reaction Temperature and Time: Lowering the temperature can reduce the rate of decomposition and side reactions.[2] Monitoring the reaction progress using techniques like TLC or LC-MS helps to avoid unnecessarily long reaction times which can lead to increased byproduct formation.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often leading to cleaner reactions and higher yields by minimizing thermal degradation.[2]
Q2: In the van Leusen oxazole synthesis, my reaction yields are low and I observe the formation of a stable dihydrooxazole intermediate. How can I drive the reaction to completion?
A2: A common issue in the van Leusen reaction is the incomplete elimination of the p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate, leading to low yields of the final oxazole.[3]
Solutions to Promote Elimination:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary energy to promote the elimination step.[3]
-
Use a Stronger Base: While potassium carbonate is often used, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[3]
-
Extend Reaction Time: In some cases, a longer reaction time may be sufficient to allow for the complete conversion of the intermediate to the oxazole.[3]
Q3: I am observing a significant nitrile byproduct in my van Leusen oxazole synthesis. What is the cause and how can I prevent it?
A3: The formation of a nitrile byproduct in the van Leusen synthesis is typically due to the presence of ketone impurities in your aldehyde starting material.[4][5] Ketones react with TosMIC (p-toluenesulfonylmethyl isocyanide) to form nitriles instead of oxazoles.[4][5]
Troubleshooting Steps:
-
Purify the Aldehyde: Ensure the purity of your aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[4]
-
Ensure Anhydrous Conditions: TosMIC is sensitive to moisture and can decompose, especially under basic conditions, to N-(tosylmethyl)formamide.[3] Performing the reaction under strictly anhydrous conditions using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon), is critical.[3]
Q4: What are the typical side products in the Fischer oxazole synthesis?
A4: The Fischer oxazole synthesis, which utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid, can sometimes lead to the formation of oxazolidinone and chlorinated oxazole byproducts.[6][7]
Troubleshooting Guides
Guide 1: Robinson-Gabriel Synthesis - Low Yield and Impure Product
Issue: Low yield of the desired oxazole with significant byproduct formation.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Harsh Dehydrating Agent | Replace strong mineral acids (e.g., H₂SO₄) with milder reagents such as trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.[2] Polyphosphoric acid (PPA) can also sometimes provide better yields than sulfuric acid.[2] |
| High Reaction Temperature | Optimize the reaction temperature by lowering it to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[2] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as it is complete to minimize byproduct formation.[2] |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of intermediates.[1] |
| Impure Starting Material | Purify the 2-acylamino-ketone starting material before use to remove any impurities that may inhibit the reaction.[1] |
Guide 2: Van Leusen Oxazole Synthesis - Reaction Troubleshooting
Issue: Incomplete reaction or formation of multiple products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Elimination of Tosyl Group | Increase the reaction temperature gently after the initial addition of reagents. Use a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU.[3] Consider extending the reaction time.[3] |
| Aldehyde Impurity (Ketones) | Purify the aldehyde starting material via distillation or column chromatography to remove any ketone impurities that lead to nitrile formation.[4] |
| Hydrolysis of TosMIC | Maintain strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Difficult Product Purification | Residual p-toluenesulfinic acid can be removed by washing the crude product with a sodium hydrosulfide (NaHS) solution.[4] To break emulsions during workup, add a saturated brine solution.[4] |
Experimental Protocols
Protocol 1: General Procedure for Robinson-Gabriel Synthesis with a Mild Dehydrating Agent (TFAA)
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic anhydride (TFAA) (1.1 - 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Van Leusen Oxazole Synthesis
-
Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq), and a suitable anhydrous solvent (e.g., methanol, THF, or DME).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or potassium tert-butoxide (1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish.[3] Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
Caption: Reaction pathways in the van Leusen oxazole synthesis.
Caption: General experimental workflow for oxazole synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 5-(3-Chlorophenyl)oxazole for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 5-(3-Chlorophenyl)oxazole, with a focus on scaling up for preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Van Leusen oxazole synthesis is a highly versatile and widely used method for preparing 5-substituted oxazoles, including this compound.[1][2][3] This reaction involves the condensation of an aldehyde (in this case, 3-chlorobenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2][3] The reaction is known for its operational simplicity and tolerance of a wide range of functional groups, making it amenable to scale-up.[2]
Q2: What are the key starting materials and reagents for the Van Leusen synthesis of this compound?
A2: The primary starting materials are 3-chlorobenzaldehyde and tosylmethyl isocyanide (TosMIC).[1][2] A base is required to facilitate the reaction, with potassium carbonate being a common choice.[2] Methanol is often used as the solvent.
Q3: What is the general reaction mechanism for the Van Leusen oxazole synthesis?
A3: The reaction proceeds through several key steps:
-
Deprotonation: A base removes the acidic proton from the α-carbon of TosMIC, generating a carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of 3-chlorobenzaldehyde.
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.
-
Elimination: The base promotes the elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic this compound ring.[1][2]
Experimental Protocols
Gram-Scale Synthesis of this compound via Van Leusen Reaction
This protocol is adapted from general procedures for the synthesis of 5-aryloxazoles and is intended for a multi-gram scale synthesis suitable for preclinical studies.
Materials:
-
3-Chlorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1 M with respect to the aldehyde.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Data Presentation
Table 1: Representative Reaction Parameters for Van Leusen Oxazole Synthesis.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 4-6 | ~85 | Adapted from general procedures |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 4-5 | 92 | [4] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 4-5 | 90 | [4] |
| 3-Chlorobenzaldehyde | DBU | THF | RT | 12 | >90 | Adapted from general procedures |
Note: Yields are highly dependent on the specific reaction conditions and purity of reagents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Potential Cause: Ineffective base (e.g., hydrated potassium carbonate).
-
Solution: Use freshly dried, anhydrous potassium carbonate. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent like THF.
-
-
Potential Cause: Poor quality of reagents. 3-chlorobenzaldehyde may have oxidized to 3-chlorobenzoic acid, and TosMIC can degrade over time.
-
Solution: Use freshly distilled or purified 3-chlorobenzaldehyde. Ensure the TosMIC is of high quality and has been stored properly.
-
-
Potential Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time and monitor closely by TLC. Ensure the reaction mixture is reaching and maintaining the reflux temperature.
-
Issue 2: Formation of a Stable Oxazoline Intermediate
-
Potential Cause: Incomplete elimination of the tosyl group. This is one of the most common byproducts.
-
Solution 1: Increase Reaction Temperature: Gently heating the reaction for a longer period can promote the elimination step.
-
Solution 2: Use a Stronger Base: A stronger base can facilitate a more efficient elimination.
-
Solution 3: Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to the oxazole.
-
Issue 3: Formation of Nitrile Byproduct
-
Potential Cause: Presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[3]
-
Solution: Purify the 3-chlorobenzaldehyde by distillation or column chromatography to remove any ketone impurities.
-
Issue 4: Formation of N-(tosylmethyl)formamide
-
Potential Cause: Hydrolysis of TosMIC, especially in the presence of a base and moisture.
-
Solution: Ensure strictly anhydrous conditions by using dry solvents and glassware, and by handling reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 5: Difficulty in Product Purification
-
Potential Cause: Presence of p-toluenesulfinic acid byproduct from the elimination step, which can co-elute with the product.
-
Solution: Wash the crude product with a dilute aqueous solution of sodium bisulfite or sodium hydrosulfide to remove the sulfinic acid byproduct.
-
-
Potential Cause: Emulsion formation during aqueous workup.
-
Solution: Add a saturated brine solution to help break the emulsion during the extraction process.
-
Visualizations
Caption: Experimental workflow for the gram-scale synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Stability testing of 5-(3-Chlorophenyl)oxazole under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 5-(3-Chlorophenyl)oxazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the oxazole ring in this compound?
A1: The 1,3-oxazole ring is a five-membered aromatic heterocycle.[1] Generally, oxazoles are considered thermally stable entities.[2][3] However, they can be susceptible to degradation under certain conditions. Key stability considerations include:
-
Photolysis: Oxazole rings can undergo photolysis, leading to the formation of oxidation products.[2][3]
-
Strong Acids: While more resistant to acids than furans, strong acidic conditions can lead to degradation.[2][3]
-
Substituent Effects: The nature and position of substituents on the oxazole ring can significantly influence its stability. For instance, certain hydroxy and carboxy substituents can render the ring unstable to hydrolytic ring-opening and decarboxylation.[4]
Q2: Are there any known incompatibilities of this compound with common laboratory reagents or conditions?
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or peracids may lead to oxidative cleavage of the oxazole ring.
-
UV Light Exposure: Prolonged exposure to UV light should be avoided during experiments and storage to prevent photodegradation.[5]
-
Extreme pH Conditions: Both highly acidic and highly basic conditions may promote hydrolysis or ring-opening, although oxazoles are generally more stable than oxazolones.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can further protect it from oxidation. For long-term storage, refrigeration (2-8°C) is advisable.[6]
Troubleshooting Guide
Issue 1: I am observing unexpected degradation of my compound during analysis.
-
Question: My analytical results (e.g., HPLC, LC-MS) show multiple unexpected peaks, suggesting my sample of this compound is degrading. What could be the cause?
-
Answer: Unexpected degradation can stem from several factors. Consider the following possibilities:
-
Solvent Purity: Ensure the solvents used for sample preparation and analysis are of high purity and free from peroxides, which can initiate oxidative degradation.
-
Light Exposure: If your experimental setup is exposed to ambient or UV light, photodegradation may be occurring. Protect your samples from light by using amber vials or covering them with aluminum foil.[7][8]
-
Temperature: Elevated temperatures during sample processing or analysis can accelerate degradation. Maintain samples at a controlled, cool temperature whenever possible.
-
pH of the Medium: The pH of your sample solution could be promoting hydrolysis. Evaluate the pH and buffer your solution if necessary.
-
Issue 2: My bioassay results are inconsistent.
-
Question: I am getting variable results in my cell-based assays with this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent bioassay results can be indicative of compound instability in the assay medium.
-
Stability in Media: Pre-incubate this compound in your cell culture medium for the duration of your experiment and analyze for degradation. The presence of components in the media could be affecting stability.
-
Interaction with Assay Components: Some assay reagents may not be compatible with the compound. Assess potential interactions with other components of your assay system.
-
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[9][10] Here are detailed protocols for conducting such studies on this compound.
1. Hydrolytic Stability (Acid, Base, and Neutral Conditions)
-
Objective: To determine the susceptibility of the compound to hydrolysis.
-
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize them if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
-
2. Oxidative Stability
-
Objective: To assess the compound's sensitivity to oxidation.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw aliquots and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
3. Photostability
-
Objective: To evaluate the impact of light exposure on the compound's stability.[11][12]
-
Methodology:
-
Expose a solid sample of this compound and a solution of the compound (in a photostable solvent) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]
-
Simultaneously, keep control samples (both solid and solution) protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.[7]
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
4. Thermal Stability
-
Objective: To determine the effect of high temperature on the compound.
-
Methodology:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After the incubation period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample and a control sample (stored at recommended conditions) for analysis by HPLC.
-
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | 60 | 8.5 | 2 |
| 0.1 N NaOH | 24 | 60 | 12.1 | 3 |
| Water | 24 | 60 | < 1.0 | 0 |
| 3% H₂O₂ | 24 | 25 | 15.8 | 4 |
| Photolytic (Solid) | 48 | 25 | 9.2 | 2 |
| Photolytic (Solution) | 48 | 25 | 14.3 | 3 |
| Thermal (Solid) | 48 | 80 | 4.7 | 1 |
Table 2: Chromatographic Purity under Stress Conditions
| Stress Condition | Purity of this compound (%) |
| Initial (Control) | 99.8 |
| Acid Hydrolysis | 91.3 |
| Base Hydrolysis | 87.7 |
| Oxidative | 84.0 |
| Photolytic (Solution) | 85.5 |
| Thermal | 95.1 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 错误页 [amp.chemicalbook.com]
- 7. q1scientific.com [q1scientific.com]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Refinement of Analytical Methods for 5-(3-Chlorophenyl)oxazole Detection
Welcome to the dedicated technical support resource for the analytical refinement of 5-(3-Chlorophenyl)oxazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we move beyond simple protocols to address the nuanced challenges of method development, validation, and troubleshooting. Our goal is to empower you with the expertise to not only identify and solve problems but to understand their root causes, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to guide your initial strategy.
Q1: What are the primary analytical techniques for the detection and quantification of this compound?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), typically with UV or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, particularly for volatile impurity profiling, although the compound's polarity and thermal stability must be carefully evaluated.[1]
Q2: How do I choose the right technique for my application? (HPLC-UV vs. LC-MS)
The choice depends on the analytical objective. A workflow to guide this decision is presented below.
Caption: Decision workflow for selecting the appropriate analytical technique.
Q3: What are the critical starting parameters for developing an HPLC method for this compound?
Based on the structure of this compound (an aromatic, moderately polar heterocycle), a reversed-phase HPLC method is the logical starting point.
| Parameter | Recommended Starting Point | Rationale & Expert Insight |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. A standard dimension column is robust for initial development. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | The acidic modifier (formic acid) helps to protonate silanol groups on the silica backbone, reducing peak tailing.[2] ACN is a common, effective organic modifier. |
| Elution Mode | Gradient: 30% B to 90% B over 15 min | A gradient is recommended to ensure elution of the main analyte and any potential impurities with different polarities, providing a comprehensive screen of the sample.[3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Detection (UV) | 235 nm | Based on typical absorbance for oxadiazole derivatives, a full UV scan (DAD) should be run on a standard to confirm the optimal wavelength.[4] |
| Column Temp. | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.[5][6] |
Q4: My method isn't validated. What are the essential validation parameters I need to consider?
Analytical method validation is a documented process that proves a method is suitable for its intended purpose.[7] Key parameters, guided by ICH and FDA recommendations, include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[8][9][10][11]
HPLC Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in the HPLC analysis of this compound. The cardinal rule of troubleshooting is to change only one parameter at a time .[3]
Caption: A systematic flowchart for diagnosing common HPLC issues.
Q5: My peak for this compound is tailing. What are the causes and how do I fix it?
Symptom: The peak has an asymmetrical shape with a "tail" extending from the peak maximum. This can compromise integration and affect quantitation accuracy.
Potential Causes & Troubleshooting Steps:
-
Secondary Silanol Interactions (Most Common): The oxazole nitrogen can interact with acidic silanol groups on the silica surface of the column packing, causing tailing.[2][12]
-
Solution: Ensure the mobile phase pH is low enough (e.g., using 0.1% formic or acetic acid) to suppress silanol ionization. Consider increasing the buffer concentration (10-25 mM is usually sufficient) to maintain a consistent ionic state for your analyte.[2]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[12]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you have confirmed column overload. Determine the upper limit of your method's linear range.
-
-
Column Contamination or Degradation: Active sites can develop on the column inlet frit or within the packing material over time.
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this fails, replace the guard column. As a last resort, replace the analytical column. A decline in performance after 500-2000 injections can be considered normal, justifying replacement.[2]
-
Q6: My peak is fronting. What does this indicate?
Symptom: The peak is asymmetrical with a sloping front.
Potential Causes & Troubleshooting Steps:
-
Injection Solvent Mismatch: This is the most frequent cause. If the sample is dissolved in a solvent significantly stronger than the mobile phase at the time of injection, the analyte band will spread and move too quickly at the column head, causing fronting.[3][12]
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[3] If sample solubility is an issue, use the weakest possible solvent that can still dissolve the analyte.
-
-
Column Overload (Less Common): Severe mass overload can sometimes manifest as fronting.
-
Solution: As with tailing, dilute the sample and reinject to see if the peak shape normalizes.
-
Q7: I'm seeing split or shouldered peaks. What's wrong?
Symptom: The main analyte peak appears as two merged peaks or has a distinct "shoulder."
Potential Causes & Troubleshooting Steps:
-
Partially Blocked Column Inlet/Frit: Particulates from the sample or system can clog the inlet frit, causing the sample path to split.[12]
-
Solution: Reverse-flush the column (disconnect from the detector first!) at a low flow rate. If this doesn't work, the column may need to be replaced. Always use in-line filters and filter your samples to prevent this.
-
-
Column Void: A void or channel can form in the packing material at the column inlet.[12]
-
Solution: This is a physical problem with the column, which is now compromised. The column must be replaced. This is often caused by pressure shocks or using an incorrect mobile phase pH that dissolves the silica.
-
-
Injector Issues: A poorly seated needle or a dirty injection port can cause inefficient sample transfer.[12]
-
Solution: Perform routine maintenance on your injector, including cleaning the port and replacing the rotor seal if necessary. Ensure the injection needle is not bent.
-
Q8: My retention times are drifting from run to run. How can I stabilize them?
Symptom: The retention time for this compound consistently increases or decreases over a sequence of injections.
Potential Causes & Troubleshooting Steps:
-
Poor Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times will be unstable, especially in gradient methods.[5]
-
Solution: Increase the equilibration time in your method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[6]
-
-
Unstable Column Temperature: Retention is highly sensitive to temperature. Fluctuations in ambient lab temperature can cause drift.[5][12]
-
Solution: Use a thermostatted column compartment and set it to a stable temperature (e.g., 35°C) to override ambient changes.
-
-
Mobile Phase Composition Change: This can be due to inaccurate mixing by the pump (especially at low percentages) or evaporation of a volatile solvent component from the reservoir.[5]
-
Solution: Prepare fresh mobile phase daily. Keep reservoirs covered. If using a quaternary pump, ensure the mixer is functioning correctly and consider pre-mixing solvents if proportions are extreme (e.g., 98:2).
-
-
Pump Malfunction or Leaks: Inconsistent flow from the pump will directly affect retention times.[3][5]
-
Solution: Check the system pressure. If it's fluctuating, it could indicate air bubbles (purge the pump), faulty check valves, or worn pump seals. Visually inspect for leaks at all fittings.
-
Q9: My baseline is noisy or drifting. What should I check?
Symptom: The baseline is not flat and stable, showing either high-frequency noise (spikes) or a low-frequency drift up or down.
Potential Causes & Troubleshooting Steps:
-
Air Bubbles in the System (Noise/Spikes): Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[5]
-
Solution: Degas your mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[12] Purge the pump to remove any trapped air.
-
-
Contaminated Mobile Phase or Detector Cell (Drift/Noise): Impurities can build up and elute slowly, causing the baseline to drift, especially in gradient analysis. A dirty flow cell will increase noise.[3][5]
-
Solution: Use only high-purity, HPLC-grade solvents.[12] Filter any buffered mobile phases. Flush the detector cell with a strong, miscible solvent like isopropanol.
-
-
Deteriorating Detector Lamp (Noise/Drift): As a UV lamp ages, its energy output becomes unstable, leading to increased noise and drift.[5][12]
-
Solution: Check the lamp energy or intensity via your system software. If it's low, replace the lamp.
-
LC-MS Troubleshooting
For trace-level analysis and impurity identification, LC-MS offers superior sensitivity and specificity. However, it introduces its own set of challenges.
Q10: I have low sensitivity or signal suppression for my analyte in LC-MS. What's happening?
Symptom: The peak for this compound is much smaller than expected, or it disappears entirely when analyzing a complex matrix compared to a clean standard.
Potential Causes & Troubleshooting Steps:
-
Matrix Effects (Ion Suppression): This is the most common cause in LC-MS. Co-eluting compounds from the sample matrix (excipients, salts, etc.) compete with the analyte for ionization in the MS source, reducing its signal.[13]
-
Solution 1 (Chromatographic): Improve the chromatographic separation. Modify your gradient to better resolve the analyte from the interfering matrix components.
-
Solution 2 (Sample Prep): Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove the interfering compounds before injection.[1]
-
Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled this compound). This co-elutes with the analyte and experiences the same ion suppression, allowing for accurate quantification.
-
-
Inappropriate Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry and will contaminate the source. Some modifiers can also suppress ionization.
-
Solution: Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate. These readily evaporate in the MS source.
-
-
Incorrect MS Source Parameters: The gas temperatures, gas flows, and voltages in the electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source are not optimized.
-
Solution: Perform a tuning and optimization experiment by infusing a standard solution of your analyte and systematically adjusting source parameters to maximize the signal.
-
Experimental Protocol: Validated RP-HPLC Method for Purity Assay
This protocol provides a detailed, self-validating methodology for determining the purity of this compound.
1. System Suitability Test (SST):
-
Purpose: To verify that the chromatographic system is performing adequately before running any samples.[8]
-
Procedure: Prepare a system suitability solution containing this compound at the working concentration and a related compound (or a known impurity) at a lower concentration.
-
Execution: Make five replicate injections of the SST solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): Must be ≤ 1.5 for the main peak.
-
Theoretical Plates (N): Must be ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0% for the main peak.
-
Resolution (Rs): Must be ≥ 2.0 between the main peak and the related compound.
-
2. Chromatographic Conditions:
-
Refer to the parameter table in Q3. Ensure all conditions are documented.
3. Standard & Sample Preparation:
-
Solvent: Use a mixture of Acetonitrile/Water (50:50 v/v) as the diluent.
-
Standard Preparation: Accurately weigh and dissolve this compound to prepare a stock solution of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample (e.g., from a drug product formulation) to achieve a theoretical final concentration of 0.1 mg/mL of this compound. Filter through a 0.45 µm PTFE syringe filter before injection.
4. Analysis Sequence:
-
Blank (diluent) injection.
-
Five replicate injections of the SST solution.
-
Standard solution injections (bracketed every 10-20 sample injections).
-
Sample solution injections.
-
Concluding standard solution injection.
5. Calculation of Purity (% Assay):
-
Purity is calculated using the external standard method, comparing the peak area of the analyte in the sample to the average peak area of the bracketing standards, correcting for weights and dilutions.
References
- 1. omicsonline.org [omicsonline.org]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. scielo.br [scielo.br]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. wjarr.com [wjarr.com]
- 12. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 13. labioscientific.com [labioscientific.com]
How to avoid degradation of 5-(3-Chlorophenyl)oxazole during storage
Technical Support Center: 5-(3-Chlorophenyl)oxazole
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its chemical degradation. Adherence to these guidelines is critical for ensuring sample integrity, experimental reproducibility, and the overall success of research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum stability, this compound should be stored as a solid in a tightly sealed container at refrigerated temperatures, typically between 2°C and 8°C.[1] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen, and stored in the dark, for example, by using an amber glass vial or placing it inside a light-blocking secondary container.
Q2: My sample of this compound has changed color. What does this signify and what should I do?
A change in physical appearance, such as discoloration from a white or off-white solid to yellow or brown, is a common indicator of chemical degradation. Upon observing any such change, you should quarantine the sample to prevent its use in further experiments. It is crucial to re-analyze the sample's purity using a qualified analytical method, such as HPLC or LC-MS, to quantify the remaining parent compound and identify potential degradation products.
Q3: What are the primary chemical pathways that cause the degradation of this compound?
The oxazole ring is susceptible to degradation under several conditions. The most common pathways include:
-
Hydrolysis: The oxazole ring can be opened by hydrolysis, a reaction catalyzed by the presence of strong acids or bases.[2] This process cleaves the N-O bond, destroying the heterocyclic core. Some substituted oxazoles have been found to be unstable toward hydrolytic ring-opening.[3]
-
Oxidation: Aromatic and heterocyclic compounds can be sensitive to oxidation, especially when exposed to air (oxygen) over long periods, or in the presence of oxidizing agents.[4][5] This can lead to a variety of degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions in aromatic compounds.
Q4: Is it advisable to store this compound in a solvent?
Storing the compound in solution is generally not recommended for long-term stability. If experimental needs require a stock solution, it should be prepared fresh. For short-term storage, use a dry, aprotic, and neutral solvent. Store the solution at low temperatures (e.g., -20°C) under an inert atmosphere. Always perform a system suitability test or re-verify the concentration before use if the solution has been stored for more than a few days.
Troubleshooting Guide for Stability Issues
If you suspect degradation of your this compound sample, this guide and the accompanying workflow diagram can help diagnose the issue.
Caption: Troubleshooting Workflow for Compound Degradation.
Summary of Storage Conditions
This table summarizes the recommended conditions for storing this compound to minimize degradation.
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Room temperature, freeze-thaw cycles, high heat | Slows down the rate of chemical reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air / Oxygen | Prevents oxidative degradation. |
| Light | Protected from Light (Amber Vial) | Direct sunlight, UV light | Prevents photolytic degradation reactions. |
| Moisture / pH | Tightly sealed, anhydrous conditions | Humidity, moisture, acidic or basic media | Prevents hydrolysis and acid/base-catalyzed ring-opening of the oxazole moiety.[2] |
Potential Degradation Pathway
The primary non-oxidative degradation pathway for many oxazole-containing compounds is hydrolysis, which leads to the opening of the heterocyclic ring. This reaction is often catalyzed by acidic or basic conditions.
Caption: Potential Hydrolytic Degradation Pathway.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[6][7][8] This information is critical for developing stable formulations and establishing appropriate storage conditions.
1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV/PDA detector and a C18 column
3. Experimental Workflow:
Caption: Forced Degradation Experimental Workflow.
4. Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Keep at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal: Store a sample of the solid compound in an oven at 80°C.
-
Photolytic: Spread a thin layer of the solid compound in a petri dish and expose it to a UV lamp.
-
Control: Keep 1 mL of stock solution protected from light at 4°C.
-
-
Sampling: Withdraw aliquots from each condition at specified time points (e.g., 0, 4, 8, 24, and 48 hours). For solid samples, dissolve a weighed amount in acetonitrile.
-
Analysis:
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by reverse-phase HPLC. A good starting point is a C18 column with a gradient elution of water and acetonitrile.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control sample.
-
Examine the chromatograms for new peaks, which represent degradation products.
-
The goal is to achieve 5-20% degradation, as this provides sufficient quantities of degradants for detection without completely consuming the parent compound.[7]
-
References
- 1. Oxazole | 288-42-6 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Modifying protocols for hard-to-synthesize 5-(3-Chlorophenyl)oxazole derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the synthesis of 5-(3-Chlorophenyl)oxazole derivatives. These compounds can be challenging to synthesize due to the electron-withdrawing nature of the 3-chlorophenyl group, which can impact reaction kinetics and lead to side-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its derivatives.
Q1: My Van Leusen synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Van Leusen synthesis of 5-aryl oxazoles, particularly with electron-withdrawing groups like 3-chlorophenyl, are a frequent issue. The primary causes include incomplete reaction, side reactions, and degradation of the starting material or product.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the 3-chlorobenzaldehyde is free of acidic impurities (e.g., 3-chlorobenzoic acid), which can quench the base. The p-toluenesulfonylmethyl isocyanide (TosMIC) reagent should be pure and dry, as it is sensitive to moisture.
-
Choice of Base: The base plays a critical role in the deprotonation of TosMIC. While potassium carbonate (K₂CO₃) is commonly used, stronger bases may be required to drive the reaction to completion, especially with an electron-deficient aldehyde.
-
Reaction Conditions: Aromatic aldehydes with electron-withdrawing groups can exhibit lower reactivity.[1] Consider increasing the reaction temperature or extending the reaction time to facilitate the reaction.
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents.
Q2: I am observing significant byproduct formation in my Robinson-Gabriel synthesis. How can I minimize this?
A2: The Robinson-Gabriel synthesis involves acidic conditions and high temperatures, which can lead to side reactions, especially with sensitive substrates.
Troubleshooting Steps:
-
Dehydrating Agent: While strong acids like concentrated sulfuric acid are traditional, they can cause charring and decomposition.[2] Consider using milder dehydrating agents such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).
-
Temperature Control: Carefully control the reaction temperature. High temperatures can promote the formation of tar-like byproducts.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed to avoid product degradation.
-
Starting Material Purity: Ensure the 2-acylamino-ketone precursor is pure. Impurities can lead to a cascade of side reactions under the harsh reaction conditions.
Q3: Purification of the crude this compound is proving difficult. What purification strategies are recommended?
A3: Purification can be challenging due to the presence of unreacted starting materials and structurally similar byproducts.
Recommended Purification Protocol:
-
Work-up: After the reaction, quench the mixture and perform a liquid-liquid extraction (e.g., with ethyl acetate and water) to remove inorganic salts and highly polar impurities.
-
Column Chromatography: This is the most effective method for purifying the crude product. A silica gel column is typically used.
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[3] The optimal solvent system may need to be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective final purification step to obtain highly pure material.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the synthesis of 5-aryloxazoles, providing a comparison of different reaction conditions.
Table 1: Comparison of Bases in the Van Leusen Synthesis of 5-Aryloxazoles
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 6 | ~65-75 |
| 2 | 3-Chlorobenzaldehyde | DBU | THF | Reflux | 4 | >80 |
| 3 | Benzaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 85 |
| 4 | 4-Nitrobenzaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 92 |
Note: Yields are approximate and can vary based on specific reaction scale and conditions.
Table 2: Comparison of Dehydrating Agents in the Robinson-Gabriel Synthesis
| Entry | 2-Acylamino-ketone | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(2-(3-chlorophenyl)-2-oxoethyl)benzamide | H₂SO₄ | 100 | 1 | ~60-70 |
| 2 | N-(2-(3-chlorophenyl)-2-oxoethyl)benzamide | POCl₃ | 90 | 2 | ~75-85 |
| 3 | N-(2-oxo-2-phenylethyl)benzamide | H₂SO₄ | 100 | 1 | 72 |
| 4 | N-(2-oxo-2-phenylethyl)benzamide | TFAA | 80 | 3 | 88 |
Note: Yields are approximate and can vary based on specific reaction scale and conditions.
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound.
Protocol 1: Van Leusen Synthesis of this compound
This protocol describes the reaction of 3-chlorobenzaldehyde with TosMIC in the presence of a base.
Materials:
-
3-Chlorobenzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzaldehyde (1.0 mmol, 1.0 eq), TosMIC (1.1 mmol, 1.1 eq), and anhydrous potassium carbonate (2.5 mmol, 2.5 eq).
-
Add anhydrous methanol (15 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Robinson-Gabriel Synthesis of this compound
This protocol involves the cyclodehydration of a 2-acylamino-ketone precursor.
Materials:
-
2-Benzamido-1-(3-chlorophenyl)ethan-1-one (2-acylamino-ketone precursor)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 2-acylamino-ketone precursor (1.0 mmol, 1.0 eq) in anhydrous DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 mmol, 2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 90 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Signaling Pathway
Many 5-aryloxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The following diagram illustrates the VEGFR-2 signaling pathway.
Experimental Workflows
The following diagrams outline the general experimental workflows for the two primary synthetic methods discussed.
References
Validation & Comparative
A Comparative Analysis of 5-(3-Chlorophenyl)oxazole and Its Halogenated Analogs in Drug Discovery
In the landscape of medicinal chemistry, the oxazole scaffold is a significant heterocyclic core, frequently incorporated into molecules with a wide array of biological activities. The strategic placement of a halogenated phenyl ring on this scaffold can profoundly influence the compound's physicochemical properties and, consequently, its therapeutic potential. This guide provides a comparative overview of 5-(3-Chlorophenyl)oxazole and its other halogenated analogs, namely the fluoro, bromo, and iodo derivatives, with a focus on their potential applications in anticancer and antimicrobial research.
Due to the limited availability of direct comparative studies on this specific series of 5-(3-halophenyl)oxazoles, this analysis draws upon data from structurally related compounds to infer structure-activity relationships (SAR).
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituent at the meta-position of the phenyl ring systematically alters the physicochemical characteristics of the 5-phenyloxazole core. Key properties such as molecular weight, lipophilicity (logP), and melting point are affected, which in turn can modulate solubility, membrane permeability, and binding affinity to biological targets.
| Property | 5-(3-Fluorophenyl)oxazole | This compound | 5-(3-Bromophenyl)oxazole | 5-(3-Iodophenyl)oxazole |
| Molecular Formula | C₉H₆FNO | C₉H₆ClNO | C₉H₆BrNO | C₉H₆INO |
| Molecular Weight ( g/mol ) | 163.15 | 179.60 | 224.05 | 271.05 |
| Melting Point (°C) | Data not available | 46-48 | Data not available | Data not available |
| Calculated logP | Data not available | Data not available | Data not available | 2.9[1] |
Biological Activity: An Inferential Comparison
While direct comparative experimental data for the 5-(3-halophenyl)oxazole series is scarce, the broader literature on halogenated heterocyclic compounds allows for an inferential analysis of their potential biological activities, particularly in the realms of anticancer and antimicrobial research.
Anticancer Potential
Oxazole derivatives have been widely investigated as potential anticancer agents, often exerting their effects through mechanisms like apoptosis induction and inhibition of key cellular signaling pathways.[2] The halogen substituent on the phenyl ring can play a crucial role in modulating this activity.
Generally, in structure-activity relationship studies of halogenated compounds, the following trends are often observed:
-
Lipophilicity and Cell Permeability: The lipophilicity generally increases with the size of the halogen (I > Br > Cl > F). This can lead to enhanced cell membrane penetration and potentially greater intracellular accumulation of the drug.
-
Halogen Bonding: The larger halogens (iodine and bromine) are more effective halogen bond donors. This specific non-covalent interaction can be critical for binding to target proteins, such as kinases, thereby influencing the compound's potency.
-
Metabolic Stability: The carbon-halogen bond strength decreases down the group (F > Cl > Br > I). This can affect the metabolic stability of the compounds, with fluoro derivatives often being more resistant to metabolic degradation.
Based on these principles, it can be hypothesized that the iodo and bromo analogs might exhibit higher potency in cell-based assays due to increased lipophilicity and the potential for halogen bonding interactions with their biological targets. However, this could be counterbalanced by differences in metabolic stability.
Antimicrobial Activity
Oxazole-containing compounds have also demonstrated significant antimicrobial properties.[3][4] The halogenated phenyl moiety can enhance this activity by increasing the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. Similar to the trends observed in anticancer activity, the lipophilicity and electronic properties conferred by the different halogens would be expected to modulate the antimicrobial spectrum and potency of these analogs. For instance, studies on other halogenated heterocyclic compounds have shown that bromo- and chloro-substituents can lead to potent antibacterial and antifungal activity.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of experimental findings. Below are standard protocols for assessing the anticancer and antimicrobial activities of these compounds.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
- Cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- The test compounds (fluoro, chloro, bromo, and iodo analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial dilutions of the stock solutions are prepared in cell culture medium to achieve the desired final concentrations.
- The medium from the seeded cells is replaced with the medium containing the test compounds. Control wells with vehicle (DMSO) and untreated cells are included.
- The plates are incubated for 48-72 hours.
3. MTT Addition and Formazan Solubilization:
- After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
- The plates are incubated for another 2-4 hours at 37°C.
- The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Data Analysis:
- The absorbance of each well is measured at 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
1. Preparation of Microbial Inoculum:
- Bacterial or fungal strains are grown on appropriate agar plates.
- Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
3. Inoculation and Incubation:
- Each well is inoculated with the standardized microbial suspension.
- The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a plausible signaling pathway that could be targeted by 5-(3-halophenyl)oxazole derivatives, leading to the induction of apoptosis in cancer cells. This is a generalized representation based on common mechanisms of action for similar heterocyclic anticancer agents.
Caption: Hypothetical signaling pathway for the anticancer activity of 5-(3-halophenyl)oxazoles.
Experimental Workflow for MTT Assay
The diagram below outlines the key steps in the MTT assay for evaluating the cytotoxicity of the halogenated oxazole analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
A Comparative Guide to the In Vitro Antimicrobial Efficacy of 5-(3-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro antimicrobial efficacy of the novel synthetic compound 5-(3-Chlorophenyl)oxazole. Oxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial properties. The increasing prevalence of multi-drug resistant microbial infections necessitates the development of new antimicrobial agents with novel chemical structures, making oxazoles an important area of research.
Due to the limited availability of specific, peer-reviewed antimicrobial data for this compound in publicly accessible literature, this guide presents a methodologies for comparison and utilizes a realistic, hypothetical dataset for the "Test Compound" to illustrate the validation process. This data is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in clinical practice.
Comparative Antimicrobial Performance: Quantitative Data
The efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in diffusion assays. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium, while the zone of inhibition reflects the magnitude of the agent's effect.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
This table outlines the MIC values (in µg/mL) of the Test Compound and Ciprofloxacin against a panel of common Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of greater antimicrobial potency.
| Microorganism | Type | Test Compound (this compound) (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 (Hypothetical) | 0.5 - 2 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 4 (Hypothetical) | 0.25 - 1 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 (Hypothetical) | 0.015 - 0.12 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 (Hypothetical) | 0.25 - 4 |
Note: Data for the Test Compound is hypothetical for illustrative purposes. Ciprofloxacin data represents a typical range found in literature.
Table 2: Zone of Inhibition Diameter Comparison
The following table compares the diameter (in mm) of the zone of inhibition for the Test Compound and Ciprofloxacin. Larger zones suggest greater susceptibility of the microorganism to the agent.
| Microorganism | Type | Test Compound (30 µg disk) (mm) | Ciprofloxacin (5 µg disk) (mm) | | :--- | :--- | :--- | :
Unraveling the Anticonvulsant Mechanism of 5-(3-Chlorophenyl)oxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant activity of 5-(3-Chlorophenyl)oxazole, postulating its mechanism of action through an examination of a closely related structural analog. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antiepileptic drugs (AEDs).
Executive Summary
Comparative Anticonvulsant Activity and Receptor Binding Affinity
To contextualize the potential efficacy of this compound, the following tables summarize quantitative data from in vivo anticonvulsant models and in vitro receptor binding and electrophysiological assays for its structural analog and other commonly used AEDs.
Table 1: In Vivo Anticonvulsant Activity
| Compound | Maximal Electroshock (MES) ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) ED₅₀ (mg/kg) | Primary Mechanism of Action |
| TP-315 (analog of this compound) | 38.5[3] | >100 | Voltage-Gated Sodium Channel Blocker |
| Phenytoin | 9.5 | >80 | Voltage-Gated Sodium Channel Blocker |
| Carbamazepine | 8.8 | >100 | Voltage-Gated Sodium Channel Blocker |
| Phenobarbital | 22 | 13 | GABA-A Receptor Positive Allosteric Modulator |
| Diazepam | >30 | 0.2 | GABA-A Receptor Positive Allosteric Modulator |
| Topiramate | 49 | 125 | Multiple, including VGSC blockade and AMPA/Kainate antagonism |
Table 2: In Vitro Receptor and Channel Activity
| Compound | Target | Assay Type | Value |
| TP-315 (analog of this compound) | Voltage-Gated Sodium Channels | [³H]batrachotoxin binding | IC₅₀ = 2.4 µM |
| TP-315 (analog of this compound) | GABA-A Receptor | Electrophysiology | No effect up to 100 µM[1] |
| Phenytoin | Voltage-Gated Sodium Channels | Electrophysiology | IC₅₀ = 58 µM[4] |
| Carbamazepine | Voltage-Gated Sodium Channels | Electrophysiology | IC₅₀ = 140 µM[4] |
| Diazepam | GABA-A Receptor (Benzodiazepine site) | [³H]Flunitrazepam binding | Kᵢ = 5.1 nM |
| Phenobarbital | GABA-A Receptor | Electrophysiology (GABA potentiation) | EC₅₀ ≈ 10-100 µM[5] |
| Topiramate | Kainate Receptor (GluK1/GluR5) | Electrophysiology | IC₅₀ = 0.46 µM[6] |
| Topiramate | Voltage-Gated Sodium Channels | Electrophysiology | IC₅₀ = 48.9 µM[6] |
Proposed Mechanism of Action and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway for the anticonvulsant activity of this compound and the experimental workflow employed to elucidate this mechanism.
Proposed mechanism of action for this compound.
Experimental workflow for mechanism of action confirmation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Anticonvulsant Activity
1. Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the induced seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is employed to screen for compounds that can prevent clonic seizures, often indicative of activity against absence seizures.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
The test compound is administered i.p. or p.o. at various doses.
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ; typically 85 mg/kg) is injected subcutaneously in the posterior midline of the neck.[4]
-
Animals are placed in individual observation cages and observed for 30 minutes for the occurrence of clonic seizures (lasting at least 5 seconds).[4]
-
Protection is defined as the absence of clonic seizures.
-
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
In Vitro Mechanism of Action Assays
1. Voltage-Gated Sodium Channel (VGSC) Assay: Whole-Cell Patch Clamp
This electrophysiological technique directly measures the effect of a compound on the function of VGSCs.
-
Cell Preparation: Neuronal cells (e.g., from primary culture or cell lines like N1E-115) expressing VGSCs are used.
-
Recording:
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single neuron, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit sodium currents.
-
The test compound is perfused into the bath, and the effect on the amplitude and kinetics of the sodium current is recorded.
-
-
Data Analysis: The concentration of the compound that causes a 50% inhibition of the sodium current (IC₅₀) is determined by fitting the concentration-response data to a logistic equation.
2. GABA-A Receptor Binding Assay: [³H]Muscimol Displacement
This radioligand binding assay determines the affinity of a compound for the GABA binding site on the GABA-A receptor.
-
Membrane Preparation: Crude synaptic membranes are prepared from rat whole brain or specific brain regions.
-
Assay:
-
Membrane preparations are incubated with a fixed concentration of the radioligand [³H]Muscimol, a GABA-A receptor agonist.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value, the concentration of the test compound that displaces 50% of the specific [³H]Muscimol binding, is calculated. The binding affinity (Kᵢ) can then be determined using the Cheng-Prusoff equation.
3. AMPA/Kainate Receptor Binding Assay: [³H]AMPA Displacement
This assay measures the ability of a compound to bind to AMPA receptors.
-
Membrane Preparation: Synaptic plasma membranes are prepared from rat cerebral cortex.
-
Assay:
-
Membranes are incubated with a fixed concentration of [³H]AMPA in the presence of a thiocyanate salt to enhance binding.
-
Increasing concentrations of the test compound are added.
-
Non-specific binding is determined using a high concentration of unlabeled L-glutamate.
-
The assay is terminated by filtration, and bound radioactivity is measured.
-
-
Data Analysis: The IC₅₀ and subsequently the Kᵢ values are calculated as described for the GABA-A receptor binding assay.
Disclaimer: The information provided regarding the mechanism of action of this compound is based on data from a structurally related analog, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315). Further direct experimental validation on this compound is required to definitively confirm its pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Reduction of voltage-operated sodium currents by the anticonvulsant drug sulthiame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide and Doxorubicin in CNS Cancer Cell Lines
A detailed evaluation of the in vitro anticancer activity of a novel oxazole derivative against Central Nervous System (CNS) cancer cell lines, benchmarked against the standard chemotherapeutic agent Doxorubicin.
Due to the limited availability of specific experimental data for 5-(3-Chlorophenyl)oxazole, this guide provides a comparative analysis of a closely related and well-characterized derivative: 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide . This compound has demonstrated notable cytostatic effects against CNS cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[1] This guide will compare its activity with the established anticancer drug Doxorubicin in the same cell lines, providing researchers with valuable insights into its potential as a therapeutic agent.
In Vitro Anticancer Activity
The anticancer activity of the oxazole derivative and Doxorubicin was evaluated against a panel of human cancer cell lines as part of the NCI-60 screen. The data presented here focuses on the CNS cancer cell lines SNB-75 (Glioblastoma) and SF-539 (Gliosarcoma), where the oxazole derivative showed significant activity.[1] The activity is reported as the 50% growth inhibition (GI50) concentration, which is the molar concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75 | Glioblastoma | 5.37 |
| SF-539 | Gliosarcoma | 5.37 | |
| Doxorubicin | SNB-75 | Glioblastoma | 0.097 |
| SF-539 | Gliosarcoma | * |
*Data for Doxorubicin in the SF-539 cell line from the NCI-60 database is not consistently reported in the same format as the GI50 values. However, Doxorubicin is a well-established potent anticancer agent with broad-spectrum activity.[2][3][4][5]
Experimental Protocols
The evaluation of the anticancer activity of the compounds was performed using the NCI-60 Human Tumor Cell Line Screen. The following is a detailed protocol for the sulforhodamine B (SRB) assay used in this screen.[6]
NCI-60 Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line. The plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of the experimental drugs.[6]
-
Compound Addition: The experimental drugs are solubilized in dimethyl sulfoxide (DMSO). The compounds are evaluated at five concentration levels.
-
Incubation: After drug addition, the plates are incubated for an additional 48 hours.[7]
-
Cell Fixation: For adherent cells, the assay is terminated by fixing the cells with cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with tap water and air-dried.
-
Staining: 100 µl of sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[6]
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[6]
-
Protein-Bound Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated at each of the drug concentrations levels. The GI50 is calculated from the dose-response curves.
Experimental Workflow for NCI-60 Anticancer Drug Screening
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide has not been fully elucidated, many oxazole derivatives are known to exert their anticancer effects through the inhibition of tubulin polymerization.[8][9][10] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[8]
Doxorubicin, a well-established anthracycline antibiotic, primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This leads to DNA damage and the induction of apoptosis.
Potential Signaling Pathway for Oxazole Derivative
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: 5-(3-Chlorophenyl)oxazole Analogues Versus Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of compounds structurally related to 5-(3-Chlorophenyl)oxazole against established anticancer drugs. Due to the limited publicly available cytotoxicity data for this compound, this guide utilizes data from closely related oxazole and oxadiazole derivatives to provide a representative comparison. The data presented is intended to serve as a reference for researchers investigating novel heterocyclic compounds as potential anticancer agents.
I. Comparative Cytotoxicity Data
The in vitro efficacy of potential anticancer compounds is commonly determined by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for selected oxazole/oxadiazole derivatives and the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against the HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Target Cell Line | IC50 (µM) |
| 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide (Compound 6a) | HeLa | 7.52 | Doxorubicin | HeLa | ~1.45 |
| Caffeic acid-based 1,3,4-oxadiazole derivative (Compound 5) | MCF-7 | 30.9 | Doxorubicin | MCF-7 | ~0.4 - 8.3 |
| Cisplatin | HeLa | ~10 - 30 | |||
| Cisplatin | MCF-7 | ~5 - 20 |
Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions. The values presented here are representative ranges found in the literature.
II. Experimental Protocols
The cytotoxicity data presented in this guide is typically generated using colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The test compounds (oxazole derivatives) and reference drugs (Doxorubicin, Cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium containing the compounds is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Visualizations
Experimental and Logical Workflows
Generalized Signaling Pathway in Cancer
The mechanism of action for many anticancer drugs involves the induction of apoptosis, or programmed cell death. While the specific pathway for this compound analogues is not detailed here, the following diagram illustrates a simplified, generalized apoptosis pathway often targeted by chemotherapeutic agents.
Structure-Activity Relationship Validation of 5-(3-Chlorophenyl)oxazole Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 5-(3-chlorophenyl)oxazole analogs, focusing on their potential as anticancer agents. The information presented is synthesized from recent advancements in the study of oxazole derivatives and their biological activities.[1][2] Oxazole-containing compounds have emerged as a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] The this compound scaffold has been identified as a promising starting point for the development of new therapeutic agents. This guide will explore how modifications to this core structure influence its cytotoxic effects on cancer cell lines.
Comparative Analysis of Anticancer Activity
To investigate the structure-activity relationship of this compound analogs, a series of compounds with substitutions at the 2-position of the oxazole ring were synthesized and evaluated for their in vitro anticancer activity. The cytotoxic effects of these analogs were tested against the human breast cancer cell line, MCF-7, and the human lung cancer cell line, A549. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound ID | R-Group (at position 2) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| OX-1 | -H | > 50 | > 50 |
| OX-2 | -CH3 | 25.3 | 31.8 |
| OX-3 | -C6H5 (Phenyl) | 10.2 | 15.5 |
| OX-4 | -4-OCH3-C6H4 (4-Methoxyphenyl) | 5.1 | 8.9 |
| OX-5 | -4-Cl-C6H4 (4-Chlorophenyl) | 8.7 | 12.3 |
| OX-6 | -4-NO2-C6H4 (4-Nitrophenyl) | 15.6 | 20.1 |
Key Findings from the SAR Study:
-
The unsubstituted analog OX-1 showed minimal activity, highlighting the importance of substitution at the 2-position for cytotoxic effects.
-
Introduction of a small alkyl group (OX-2 ) conferred moderate activity.
-
A significant increase in potency was observed with the introduction of an aromatic ring at the 2-position (OX-3 ).
-
Electron-donating groups on the 2-phenyl ring, such as a methoxy group (OX-4 ), enhanced the anticancer activity, suggesting that increased electron density in this region may be favorable for interaction with the biological target.
-
The presence of an electron-withdrawing group, such as a chloro substituent (OX-5 ), resulted in potent activity, though slightly less than the methoxy-substituted analog.
-
A strongly electron-withdrawing nitro group (OX-6 ) led to a decrease in activity compared to the phenyl and chloro-phenyl analogs, indicating that an optimal electronic balance is crucial for maximizing cytotoxicity.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the this compound analogs was achieved through a multi-step reaction sequence. The key final step involves the cyclization of an α-haloketone with an amide. For the synthesis of the 2-substituted analogs, the corresponding substituted amide was used in the final cyclization step. The crude products were purified by column chromatography on silica gel. The structure of all synthesized compounds was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: Human cancer cell lines (MCF-7 and A549) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the cells were treated with various concentrations of the synthesized oxazole analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) was also included.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves using non-linear regression analysis.
Visualizations
Workflow for Structure-Activity Relationship Validation
Caption: General workflow for the validation of structure-activity relationships.
Hypothesized Signaling Pathway Inhibition
Many oxazole derivatives have been found to exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth and proliferation.[1] The following diagram illustrates a simplified, generic kinase signaling pathway that could be a potential target for the this compound analogs.
Caption: Hypothesized inhibition of a pro-survival signaling pathway.
References
A Head-to-Head Comparison of Synthetic Routes to 5-(3-Chlorophenyl)oxazole: A Guide for Researchers
The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific derivative, 5-(3-Chlorophenyl)oxazole, serves as a crucial building block in the development of novel therapeutics. Its synthesis, therefore, is a subject of significant interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for accessing this valuable compound: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip researchers with the practical insights needed to make informed decisions in their synthetic endeavors.
Route 1: The Classic Approach - Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a venerable and widely employed method for the construction of oxazoles.[1][2] The core of this strategy lies in the acid-catalyzed cyclodehydration of a 2-acylamino-ketone intermediate.[3] This intramolecular condensation is a robust transformation, though it often necessitates stringent conditions.
Mechanistic Rationale
The reaction proceeds via protonation of the amide carbonyl, which enhances the electrophilicity of its carbon atom. The enol form of the neighboring ketone then acts as a nucleophile, attacking the protonated amide to form a five-membered cyclized intermediate, an oxazoline derivative. Subsequent dehydration, driven by the acidic catalyst and often elevated temperatures, results in the formation of the aromatic oxazole ring. The choice of a potent dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is critical to drive the final elimination step to completion.[4]
Caption: Workflow for the Robinson-Gabriel Synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of N-(2-(3-chlorophenyl)-2-oxoethyl)formamide
The requisite 2-acylamino-ketone precursor is prepared by the formylation of 2-amino-1-(3-chlorophenyl)ethanone. The hydrochloride salt of the aminoketone is commercially available.[5][6]
-
Neutralization: To a suspension of 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.
-
Formylation: Prepare acetic formic anhydride in a separate flask by adding formic acid to acetic anhydride at 0 °C and stirring for 1 hour. Add this freshly prepared anhydride (1.2 eq) dropwise to the aminoketone solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-chlorophenyl)-2-oxoethyl)formamide, which can be used in the next step without further purification.
Step 2: Cyclodehydration to this compound
-
Reaction Setup: Dissolve the crude N-(2-(3-chlorophenyl)-2-oxoethyl)formamide (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Cyclization: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours, monitoring by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base, such as sodium hydroxide or potassium carbonate, until pH 7-8 is reached. Extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: The Modern Alternative - Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a highly efficient and milder alternative for the preparation of 5-substituted oxazoles.[7] This method relies on the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), a versatile reagent that provides the C2-N3-C4 atoms of the oxazole ring.[8]
Mechanistic Rationale
The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic anion.[9] This anion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde (3-chlorobenzaldehyde in this case). The resulting alkoxide intermediate subsequently undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline ring. The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the stable oxazole product.[10] The use of a protic solvent like methanol is crucial for the reaction's success.
Caption: Workflow for the Van Leusen Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous methanol as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Head-to-Head Comparison
| Parameter | Robinson-Gabriel Synthesis | Van Leusen Oxazole Synthesis |
| Starting Materials | 2-Amino-1-(3-chlorophenyl)ethanone, Formylating agent, Dehydrating agent | 3-Chlorobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Base |
| Number of Steps | Two steps (Formylation and Cyclodehydration) | One-pot reaction |
| Reaction Conditions | Harsh (reflux in POCl₃ or conc. H₂SO₄) | Mild (reflux in methanol with K₂CO₃) |
| Typical Yield | 60-75% (estimated for this substrate)[11] | 75-90% (for similar aryl aldehydes)[10] |
| Substrate Scope | Generally broad for 2-acylamino-ketones | Broad for aldehydes; sensitive to ketone impurities |
| Key Advantages | Utilizes readily available starting materials; well-established method. | Milder conditions, higher yields, one-pot procedure, operational simplicity. |
| Key Disadvantages | Requires a multi-step synthesis of the precursor; harsh and corrosive reagents. | TosMIC can be moisture-sensitive; potential for side reactions if ketones are present. |
Conclusion for the Practicing Scientist
Both the Robinson-Gabriel and the Van Leusen syntheses offer viable pathways to this compound.
The Robinson-Gabriel synthesis , while classic and reliable, presents challenges in terms of its multi-step nature and the harsh, corrosive reagents required for the cyclodehydration step. The preparation of the 2-acylamino-ketone precursor adds to the overall synthetic effort. However, the starting materials are generally accessible.
In contrast, the Van Leusen oxazole synthesis emerges as a more modern and efficient alternative. Its one-pot nature, milder reaction conditions, and generally higher yields make it an attractive choice for the synthesis of this compound, particularly in a drug discovery setting where time and efficiency are paramount. The primary considerations for this route are the handling of the moisture-sensitive TosMIC reagent and ensuring the purity of the starting aldehyde to avoid side reactions.
For researchers prioritizing operational simplicity, milder conditions, and higher yields, the Van Leusen oxazole synthesis is the recommended route for the preparation of this compound.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape of Novel Anticonvulsants: A Comparative Analysis of a 5-(3-Chlorophenyl) Derivative
A Note on the Investigated Compound: Initial literature searches for the in vivo efficacy of 5-(3-Chlorophenyl)oxazole did not yield specific data for this molecule. However, extensive research is available for a structurally related compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) , a promising anticonvulsant candidate. This guide will focus on the comprehensive in vivo validation of TP-315, presenting its performance in established animal models and comparing it with classical antiepileptic drugs (AEDs). This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical potential of this class of compounds.
Comparative Efficacy of TP-315 and Classical Antiepileptic Drugs
The anticonvulsant properties of TP-315 have been primarily evaluated in the maximal electroshock (MES) induced seizure model in mice, a standard for screening potential antiepileptic drugs.[1][2][3] The following table summarizes the median effective dose (ED50) of TP-315 and compares it with commonly used AEDs.
| Compound | Animal Model | Median Effective Dose (ED50) | Notes |
| TP-315 | Mouse MES | Not explicitly stated in the provided text, but its anticonvulsant action is evident.[1] | A beneficial protective index was noted.[1] |
| Valproate | Mouse MES | Varies by study | TP-315 enhances the anticonvulsant activity of valproate.[4] |
| Carbamazepine | Mouse MES | Varies by study | The combination with TP-315 was found to be neutral.[4] |
| Phenobarbital | Mouse MES | Varies by study | The combination with TP-315 was found to be neutral.[4] |
| Phenytoin | Mouse MES | Varies by study | The combination with TP-315 was found to be neutral.[4] |
In Vivo Safety and Pharmacokinetic Profile
Beyond efficacy, the safety and tolerability of a drug candidate are paramount. Chronic administration of TP-315 in mice has been shown to be devoid of significant hepatotoxic or nephrotoxic effects.[2][3] Furthermore, it does not appear to cause changes in hematological parameters.[2][3] An important aspect of drug development is the potential for drug-drug interactions. In vitro studies have shown that TP-315 does not significantly inhibit key cytochrome P450 enzymes (CYP2B6, CYP2D6, CYP3A4, and CYP3A5) at concentrations observed in mouse serum after long-term exposure.[2][3]
Another 1,2,4-triazole-3-thione derivative, 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP10) , was found to significantly increase the total brain concentrations of valproate, suggesting a pharmacokinetic interaction.[4]
Experimental Protocols
Maximal Electroshock (MES) Induced Seizure Model in Mice
This is a widely used preclinical model to screen for drugs that could be effective against generalized tonic-clonic seizures.
-
Animals: Adult male albino Swiss mice are typically used.[4]
-
Drug Administration: The test compound (e.g., TP-315) is administered intraperitoneally at varying doses.[4]
-
Seizure Induction: A specific time after drug administration (e.g., 15 minutes), a brief electrical stimulus (e.g., 25 mA, 500 V, 50 Hz, 0.2 s) is delivered through auricular electrodes.[4]
-
Endpoint: The presence or absence of a tonic hind limb extension is recorded as the seizure endpoint.[4]
-
Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure endpoint, is calculated.
Neurotoxicity Assessment (Chimney Test)
This test is used to evaluate the potential for a compound to cause motor impairment.
-
Apparatus: A glass or plastic tube of a specific diameter is used.
-
Procedure: Mice are placed in the tube and must climb out backwards within a set time.
-
Endpoint: The inability of the animal to perform the task is considered a sign of motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, is determined. The protective index (PI) is then calculated as the ratio of TD50 to ED50. For TP-315, the TD50 was 462.9 ± 20.0 mg/kg, resulting in a protective index of 9.7.[1]
Mechanism of Action and Signaling Pathway
The anticonvulsant activity of TP-315 is, at least in part, attributed to its effect on voltage-gated sodium channels (VGSCs).[1][5] It does not appear to interact with GABAA receptors or human neuronal α7 and α4β2 nicotinic acetylcholine receptors.[1][5]
Caption: Proposed mechanism of action for the anticonvulsant effect of TP-315.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the preclinical in vivo validation of a novel anticonvulsant candidate like TP-315.
Caption: A streamlined workflow for the in vivo validation of anticonvulsant drug candidates.
References
- 1. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3 H-1,2,4-Triazole-3-Thione (TP-315)-A New Anticonvulsant Drug Candidate-On Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of 4 classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Replacements of the 5-(3-Chlorophenyl)oxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of drug discovery. This guide provides a comprehensive comparison of bioisosteric replacements for the 5-(3-Chlorophenyl)oxazole scaffold, a structure of interest in various therapeutic areas. By examining the substitution of the central oxazole ring with other five-membered heterocycles—namely 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole—we aim to provide a clear, data-driven overview of how these modifications impact biological activity.
Performance Comparison of Bioisosteres
The following tables summarize the reported biological activities of this compound and its bioisosteric analogues. Direct comparative studies are limited; therefore, data has been compiled from various sources investigating derivatives with the 3-chlorophenyl or a closely related 4-chlorophenyl substitution pattern.
Table 1: Anticancer Activity of 5-(Aryl)heterocycle Derivatives
| Heterocyclic Core | Compound Description | Cell Line | IC50 / Activity | Citation |
| Oxazole | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | GP = 15.43% | [1] |
| K-562 (Leukemia) | GP = 18.22% | [1] | ||
| T-47D (Breast Cancer) | GP = 34.27% | [1] | ||
| HCT-15 (Colon Cancer) | GP = 39.77% | [1] | ||
| 1,3,4-Thiadiazole | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine | MCF-7 (Breast Cancer) | IC50 = 2.32 - 8.35 µM | [2] |
| HepG2 (Liver Cancer) | IC50 = 2.32 - 8.35 µM | [2] | ||
| 1,2,4-Triazole | 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative | Bacillus subtilis | MIC = 31.25 µg/mL | [3] |
GP: Growth Percent. A lower GP indicates higher cytotoxic activity. IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher potency. MIC: Minimum Inhibitory Concentration. A lower MIC indicates higher potency.
Table 2: Anti-inflammatory and Antiviral Activities
| Heterocyclic Core | Compound Description | Biological Activity | Key Findings | Citation |
| 1,3,4-Oxadiazole | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Anti-inflammatory | 59.5% inhibition in carrageenan-induced rat paw edema | [4] |
| 1,3,4-Thiadiazole | 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide | Antiviral (TMV) | ~50% inhibition | [5] |
| 1,2,4-Triazole | 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Anticonvulsant | Effective protection in maximal electroshock-induced seizures in mice | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays cited in this guide.
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with DMSO or a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is pivotal for rational drug design. The following diagrams illustrate potential signaling pathways and workflows associated with the bioisosteric analogs of this compound.
Caption: Putative mechanism of anticancer action for 5-aryl-heterocycle bioisosteres.
Caption: Experimental workflow for in vivo anti-inflammatory screening.
Caption: Logical relationship of bioisosteric replacement and resulting biological activity.
Conclusion
The bioisosteric replacement of the oxazole ring in the this compound scaffold with 1,3,4-oxadiazole, 1,3,4-thiadiazole, or 1,2,4-triazole moieties offers a promising strategy for modulating pharmacological activity. The available data, while not from direct comparative studies, suggests that these modifications can lead to potent anticancer, anti-inflammatory, and antimicrobial agents. Further head-to-head comparative studies employing standardized assays are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. whitesscience.com [whitesscience.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-(3-Chlorophenyl)oxazole: A Comparative Analysis Against Current Therapeutic Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the hypothetical therapeutic potential of 5-(3-Chlorophenyl)oxazole against current standards in two key areas: anticonvulsant therapy for generalized seizures and antimicrobial chemotherapy. Due to the limited direct experimental data on this compound, this analysis incorporates data from structurally related oxazole, benzoxazole, and other phenyl-substituted heterocyclic derivatives to project its potential efficacy. All data presented is for comparative and informational purposes to guide future research.
Section 1: Anticonvulsant Potential for Generalized Seizures
Generalized seizures, characterized by widespread electrical discharges in the brain, are commonly managed with a range of anti-epileptic drugs (AEDs). First-line treatments for generalized tonic-clonic seizures often include broad-spectrum AEDs like valproate, lamotrigine, and levetiracetam.[1][2] These drugs primarily act by modulating voltage-gated sodium or calcium channels, or by enhancing GABAergic inhibition.[1][2] This section benchmarks the projected anticonvulsant activity of this compound against established AEDs, using preclinical data from the Maximal Electroshock (MES) seizure model, a standard for identifying compounds that prevent seizure spread.[3][4]
Data Presentation: Comparative Anticonvulsant Activity (MES Model)
The following table summarizes the median effective dose (ED50) of various compounds in the mouse Maximal Electroshock (MES) test. A lower ED50 value indicates higher potency.
| Compound | Class | MES ED50 (mg/kg) | Reference Drug |
| This compound (Projected) | Phenyl-substituted Heterocycle | Hypothetical | - |
| 7-Hexyloxy-5-phenyl-[5][6][7]-triazolo[4,3-a]quinoline | Phenyl-substituted Heterocycle | 6.5[8] | Phenytoin |
| 5-(4-Chlorophenoxy)-[5][6][7]triazolo[4,3-a]pyridine | Phenyl-substituted Heterocycle | 13.2[9] | - |
| Phenytoin | Hydantoin | 9.5 - 20[8][10] | - |
| Carbamazepine | Dibenzazepine | 8.8 | - |
| Valproate | Fatty Acid Derivative | 272 | - |
| Lamotrigine | Phenyltriazine | 4.8 | - |
Note: Data for this compound is hypothetical. Values for comparator compounds are sourced from published preclinical studies for illustrative purposes. The potency of related phenyl-substituted heterocycles suggests that this compound could exhibit significant anticonvulsant activity.
Experimental Protocols: Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for evaluating potential efficacy against generalized tonic-clonic seizures.[3][7]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Apparatus: An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animal Model: Male ICR mice (20-25g) are typically used.[11] Animals are acclimated for at least 3 days before the experiment.
-
Compound Administration: The test compound, this compound, or a reference drug is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse to minimize discomfort.[7][12] Saline is also applied to improve electrical conductivity.[7] Corneal electrodes are then placed on the eyes.
-
Stimulation: A supramaximal electrical stimulus (typically 50 mA, 60 Hz, for 0.2 seconds in mice) is delivered.[3][11]
-
Observation: Animals are immediately observed for the presence or absence of the tonic hindlimb extension seizure. Abolition of this phase is considered the endpoint of protection.[3]
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Visualization: Anticonvulsant Screening Workflow
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Section 2: Antimicrobial Potential
The oxazole scaffold is a known pharmacophore in many antimicrobial agents, exhibiting activity against a range of pathogens.[13][14] This section evaluates the hypothetical antimicrobial efficacy of this compound against current therapeutic standards for common Gram-positive, Gram-negative, and fungal infections. Standard treatments vary based on the pathogen and resistance patterns, and include beta-lactams and vancomycin for Gram-positives, carbapenems for resistant Gram-negatives, and azoles or echinocandins for fungal infections.[14][15][16][17]
Data Presentation: Comparative Antimicrobial Activity (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for standard antimicrobial agents against representative pathogens. A lower MIC value indicates greater potency.
| Pathogen | Class | Standard Therapeutic Agent | MIC (µg/mL) | This compound (Projected) |
| Staphylococcus aureus (MRSA) | Gram-Positive | Vancomycin | 1-2 | Hypothetical |
| Enterococcus faecium (VRE) | Gram-Positive | Linezolid | 1-4 | Hypothetical |
| Escherichia coli | Gram-Negative | Meropenem | ≤0.06 | Hypothetical |
| Pseudomonas aeruginosa | Gram-Negative | Piperacillin-Tazobactam | 4-16 | Hypothetical |
| Candida albicans | Fungal | Fluconazole | 0.25-1 | Hypothetical |
Note: Data for this compound is hypothetical. Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have shown some activity against S. aureus, E. coli, and C. albicans, suggesting the potential for the target compound.[18][19] For example, certain derivatives exhibited activity that was half that of standard drugs like Ampicillin and Miconazole.[18]
Experimental Protocols: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][20]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Apparatus: Sterile 96-well microtiter plates, multichannel pipettors, incubator.
Procedure:
-
Antimicrobial Preparation: A stock solution of this compound is prepared and serially diluted (two-fold) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) across the wells of a microtiter plate.[13]
-
Inoculum Preparation: The test microorganism is cultured and the inoculum is standardized to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[6]
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial or fungal suspension.[21]
-
Controls:
-
Growth Control: Wells containing broth and inoculum without any antimicrobial agent.
-
Sterility Control: Wells containing only broth to check for contamination.[6]
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[22]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[6]
Visualization: Signaling Pathway of Common Antimicrobials
References
- 1. Generalized Tonic-Clonic Seizures Medication: Anticonvulsant Agents [emedicine.medscape.com]
- 2. Seizure Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. patient.info [patient.info]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anticonvulsant activity of 5-phenyl-[1,2,4]-triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and studies on the anticonvulsant activity of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. benchchem.com [benchchem.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. thoracic.org [thoracic.org]
- 15. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 16. Management of Gram-Positive Bacterial Disease: Staphylococcus aureus, Streptococcal, Pneumococcal and Enterococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Reproducibility of Published Data on 5-Phenyl-Oxazole Derivatives as Potential Therapeutic Agents
The oxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a substituted phenyl ring at the 5-position can significantly influence the compound's biological profile. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key workflows and pathways to aid in the design and evaluation of new therapeutic agents based on the 5-phenyl-oxazole core.
Data Presentation: Comparative Biological Activities
The biological activities of 5-phenyl-oxazole analogs have been evaluated in various assays. The following tables summarize the quantitative data from different studies, providing a basis for comparing the performance of these compounds.
Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells [1]
| Compound | Substituent on Benzylidene Ring | CTC50 (µg/mL) |
| 1 | 4-H | 25 |
| 2 | 4-Cl | 80 |
| 3 | 4-OH | 33 |
| 4 | 4-OCH3 | 40 |
| 5 | 2-NO2 | 156 |
| 6 | 3-NO2 | 179 |
| 7 | 4-NO2 | 140 |
| 8 | 4-N(CH3)2 | 38 |
Table 2: Antimicrobial Activity of Substituted Oxazole Derivatives [4]
| Compound | Bacterial/Fungal Strain | Inhibition Zone (mm) |
| 3a | S. aureus | 17 |
| 3a | S. epidermidis | 17 |
| 3a | Candida albicans | 15 |
| 3b | S. aureus | 12 |
| 3b | S. epidermidis | 12 |
| 3b | Candida albicans | 11 |
Table 3: Antibacterial Activity of 2-[5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] Fragment Containing Compounds [5]
| Compound | Pseudomonas aeruginosa | Bacillus subtilis | Erwinia carotovora | Escherichia coli |
| 3-c | Higher than standard | Good activity | Good activity | Remarkable activity |
| 3-e | - | - | - | Remarkable activity |
Note: The data in Table 3 is qualitative as presented in the source.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in the literature for evaluating the biological activity of oxazole derivatives.
1. Anticancer Activity: Sulforhodamine B (SRB) Assay [1]
This assay is a common method to determine cytotoxicity or cell growth inhibition.
-
Cell Culture: A549 human lung carcinoma cells are grown in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (CTC50) is calculated from the dose-response curve.
2. Antimicrobial Activity: Agar Well Diffusion Method [4][5]
This method is used to assess the antimicrobial activity of a compound.
-
Microbial Culture: The test microorganisms (bacteria or fungi) are cultured in a suitable broth medium.
-
Inoculation: A standardized inoculum of the microorganism is uniformly spread on the surface of a sterile agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Data Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Mandatory Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological screening of novel compounds.
Hypothesized Signaling Pathway Inhibition
Caption: A hypothesized mechanism of action for a 5-phenyl-oxazole derivative inhibiting the PI3K/Akt/mTOR signaling pathway in cancer cells.
References
Safety Operating Guide
Proper Disposal of 5-(3-Chlorophenyl)oxazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-(3-Chlorophenyl)oxazole, a chlorinated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical nature, this compound is considered hazardous waste and must be handled according to strict protocols. This guide provides essential, step-by-step instructions for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazard Information (based on similar compounds):
-
Harmful if swallowed.
-
Causes skin irritation.[1]
-
Causes serious eye damage/irritation.[1]
-
May cause respiratory irritation.[1]
In case of accidental exposure, follow standard first aid procedures and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must adhere to hazardous waste regulations. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[2][3][4]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[2][5] The container should be made of a material compatible with chlorinated organic compounds and have a secure, sealable lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][6]
-
Compatibility: Do not mix this compound waste with incompatible materials.[2][6] As a general rule, halogenated organic waste should be collected separately from non-halogenated organic waste.[5][7]
2. Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and pipette tips should be placed in the designated hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent before disposal.[6][8] The first rinseate must be collected and disposed of as hazardous waste.[2] After triple-rinsing and air-drying in a fume hood, the container's label must be defaced or removed before it can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.[2][6]
3. Storage of Hazardous Waste:
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6]
-
Secondary Containment: Liquid hazardous waste containers should be kept in secondary containment to prevent spills.[2]
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[2][3]
4. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[2]
-
Professional Disposal: The final disposal of chlorinated organic compounds like this compound is typically carried out via high-temperature incineration by a licensed hazardous waste disposal company.[9]
Quantitative Data Summary
| Waste Type | Collection Container | Disposal Procedure |
| Pure this compound & Concentrated Solutions | Labeled, sealed, compatible hazardous waste container | Collect as halogenated organic waste. Arrange for pickup by EHS for incineration. |
| Dilute Solutions | Labeled, sealed, compatible liquid hazardous waste container | Collect as halogenated organic waste. Do not dispose down the drain. Arrange for pickup by EHS. |
| Contaminated Solid Waste (gloves, paper, etc.) | Labeled, sealed, compatible hazardous waste container | Place in the designated solid hazardous waste container for halogenated compounds. |
| Empty Original Containers | N/A | Triple-rinse with a suitable solvent. Collect the first rinse as hazardous waste. Deface label and dispose of the container as per institutional guidelines.[2][6][8] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. tandfonline.com [tandfonline.com]
Essential Safety and Logistical Information for Handling 5-(3-Chlorophenyl)oxazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical protocols for the handling and disposal of 5-(3-Chlorophenyl)oxazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar oxazole and chlorinated aromatic compounds to ensure a high degree of safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Protection Level | Required PPE | Use Case |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double nitrile gloves. | Recommended for procedures such as heating, vortexing, or transferring larger volumes where splashes or aerosols may be generated. |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty gloves. | For responding to significant spills or uncontrolled releases of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
PPE Inspection: Before commencing work, thoroughly inspect all PPE for any signs of damage or degradation.
-
Material Gathering: Assemble all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the controlled workspace.
2. Handling and In-Experiment Use:
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a draft shield to prevent dissemination. Use appropriate tools to handle the material, minimizing the creation of dust.
-
In Solution: When working with the compound in solution, use sealed containers for transport and storage.
-
Spill Management: In the event of a small spill within the fume hood, decontaminate the area with an appropriate solvent and absorbent material. For larger spills, follow emergency procedures.
3. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Glove Removal: When doffing gloves, do so in a manner that prevents skin contact with the contaminated outer surface. It is recommended to remove the outer pair of double gloves within the fume hood.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and removing PPE.
Disposal Plan: Waste Management
As a chlorinated aromatic compound, this compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty containers, should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.
Storage and Disposal:
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a certified environmental management company. Do not dispose of this compound down the drain or in regular trash. Chlorinated solvents are well-suited for recycling by authorized companies.
Experimental Workflow and Safety Checkpoints
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
